molecular formula C10H8ClN B097423 4-Chloro-8-methylquinoline CAS No. 18436-73-2

4-Chloro-8-methylquinoline

Cat. No.: B097423
CAS No.: 18436-73-2
M. Wt: 177.63 g/mol
InChI Key: PGDPMZFATHZAIQ-UHFFFAOYSA-N
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Description

4-chloro-8-methylquinoline is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly due to the reactivity of the 4-chloro group which allows for facile nucleophilic substitution reactions to create diverse 4-substituted quinoline derivatives . This synthetic utility enables researchers to efficiently generate libraries of compounds for biological evaluation. Research highlights the potential of quinoline derivatives, including this compound, in the synthesis of compounds with antimalarial and anticancer activities . Furthermore, structurally similar 8-methylquinoline analogs have been investigated and demonstrated promising antidepressant and antifungal properties in preclinical studies, suggesting a broad spectrum of potential pharmacological applications for this chemical series . The compound serves as a valuable building block for exploring new chemical space in the search for enzyme inhibitors and other biologically active molecules.

Properties

IUPAC Name

4-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPMZFATHZAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489637
Record name 4-Chloro-8-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-73-2
Record name 4-Chloro-8-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-methylquinoline
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Foundational & Exploratory

Physical and chemical properties of 4-Chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 18436-73-2 | Formula: C₁₀H₈ClN | M.W.: 177.63 g/mol [1][2][3]

Executive Summary

4-Chloro-8-methylquinoline is a specialized heteroaromatic scaffold primarily utilized as a high-value intermediate in the synthesis of 4-aminoquinoline pharmacophores. Its structural uniqueness lies in the interplay between the electrophilic C4 position—activated by the quinoline nitrogen—and the steric/electronic influence of the methyl group at the C8 position. This compound serves as a critical building block for antimalarial agents (analogous to chloroquine), anticancer candidates, and novel ligand systems for coordination chemistry.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed for researchers in medicinal chemistry and process development.

Identity & Physicochemical Profile[4][5][6][7]

The physical constants below represent a consensus of experimental and calculated values suitable for laboratory identification and process design.

PropertyValueNote
Appearance Off-white to beige crystalline solidDarkens upon light exposure
Melting Point 94.0 – 96.0 °CExperimental [1]
Boiling Point ~276 °C (at 760 mmHg)Predicted [2]
Density 1.225 g/cm³Predicted
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAcPoorly soluble in water
pKa (Conj.[4][5][6] Acid) ~3.2Lower than quinoline (4.9) due to Cl
LogP 3.2Lipophilic Character

Structural Analysis & Reactivity[11]

Electronic Environment

The reactivity of this compound is dominated by the C4-position , which is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).[7]

  • Activation: The ring nitrogen exerts a strong -I (inductive) and -M (mesomeric) effect, making C2 and C4 electron-deficient. The C4 position is particularly reactive because the intermediate Meisenheimer complex is stabilized by the nitrogen atom.

  • 8-Methyl Effect: The methyl group at C8 is an electron-donating group (+I). While it slightly increases the electron density of the benzene ring, its primary influence is steric . It can hinder reactions at the C8 position (e.g., electrophilic substitution) and influence the solubility profile, but it does not significantly deactivate the C4 position toward nucleophiles.

Key Reaction Pathways[8][11][12]
  • S_NAr Amination: Displacement of the chloride by primary/secondary amines or hydrazine. This is the primary route to bioactive 4-aminoquinolines.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling at C4 to form 4-aryl/heteroaryl derivatives.

  • Thiation: Reaction with thiourea to form quinoline-4-thiones.

Synthetic Pathways[11][13][14]

The industrial standard for synthesizing this compound involves the Gould-Jacobs reaction sequence, starting from o-toluidine.

Synthesis Workflow (Gould-Jacobs Protocol)
  • Condensation: o-Toluidine reacts with diethyl ethoxymethylene malonate (EMME) at 140-150°C.

  • Cyclization: Thermal cyclization in diphenyl ether at 250°C yields the 4-hydroxy-3-carboxylate intermediate.

  • Hydrolysis/Decarboxylation: Acid hydrolysis followed by heat removes the ester group to yield 8-methyl-4-quinolinol .

  • Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) converts the hydroxyl group to the chloride.

Synthesis cluster_0 Precursor Assembly cluster_1 Cyclization & Modification Start o-Toluidine + EMME Enamine Enamine Intermediate Start->Enamine 140°C -EtOH Cyclized 4-OH-3-COOEt Quinoline Enamine->Cyclized 250°C Ph2O Hydrolyzed 8-Methyl-4- quinolinol Cyclized->Hydrolyzed 1. NaOH/H2O 2. Heat (-CO2) Product 4-Chloro-8- methylquinoline Hydrolyzed->Product POCl3 Reflux

Figure 1: Step-wise synthesis of this compound via the Gould-Jacobs pathway.

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesis of N-(4-amino)-8-methylquinoline derivative via S_NAr. Context: This protocol demonstrates the high reactivity of the C4-Cl bond. It is adaptable for hydrazine or alkylamines (e.g., n-butylamine).

Materials
  • This compound (1.0 eq)[3]

  • Nucleophile: Hydrazine hydrate (5.0 eq) OR n-Butylamine (3.0 eq)

  • Solvent: Ethanol (absolute) or 2-Ethoxyethanol (for higher temp)

  • Base: None required for hydrazine; K₂CO₃ (2.0 eq) recommended for amines.

Methodology
  • Setup: Charge a round-bottom flask with this compound (1.0 g, 5.6 mmol) and Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (1.4 mL, ~28 mmol) dropwise at room temperature.

    • Note: If using an amine, add the amine and K₂CO₃ at this stage.

  • Reaction: Heat the mixture to reflux (80°C) with magnetic stirring.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear within 4–6 hours.

  • Work-up (Hydrazine):

    • Cool the reaction mixture to 0°C. The product (hydrazide) often precipitates.

    • Filter the solid and wash with cold ethanol.

  • Work-up (Amine):

    • Evaporate solvent under reduced pressure.[8]

    • Dissolve residue in DCM and wash with water (2x) and brine (1x).[8]

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane:EtOAc gradient).

Reaction Logic Diagram

Reactivity cluster_mechanisms Reaction Pathways Substrate This compound (Electrophilic C4) SNAr S_NAr Mechanism (Addition-Elimination) Substrate->SNAr  Nucleophile (H-Nu:)  (Amines, Thiols, Hydrazine) PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Substrate->PdCat  Boronic Acids / Amines  [Pd] Catalyst Products Functionalized Quinolines SNAr->Products  -HCl PdCat->Products  C-C or C-N Bond Formation

Figure 2: Divergent reactivity profiles of the this compound scaffold.

Applications in Drug Discovery

The this compound scaffold is a critical intermediate for "4-Aminoquinoline" antimalarials.

  • SAR Insight: While the 7-chloro analogue (Chloroquine) is the most famous, the 8-methyl analogues are explored to overcome resistance. The 8-methyl group alters the lipophilicity and the pKa of the quinoline nitrogen, potentially affecting accumulation in the parasite's food vacuole.

  • Oncology: Derivatives synthesized via the protocol above (e.g., using diamine linkers) have shown cytotoxicity against human breast tumor cell lines (MCF7, MDA-MB468) by intercalating into DNA or inhibiting topoisomerase [3].

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Precautions:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is sensitive to moisture and light.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust/vapors.

  • Incompatibility: Strong oxidizing agents.

References

  • ABCR GmbH. AB213188 | CAS 18436-73-2 Product Data. Retrieved from

  • ChemicalBook. this compound Properties and MSDS. Retrieved from

  • Solomon, V. R., et al. (2010). "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry.

  • Ibrahim, M. A., et al. (2012). "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one." Molecules.

  • PubChem. Compound Summary: this compound.[6][9] National Library of Medicine.

Sources

An In-Depth Technical Guide to 4-Chloro-8-methylquinoline: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-8-methylquinoline, a key heterocyclic building block in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and detailed synthetic methodologies. This guide will further explore its spectroscopic signature for unambiguous identification and discuss its critical role as a precursor in the development of pharmacologically active agents, with a particular focus on antimalarial drug discovery. The content is structured to provide both foundational knowledge and actionable insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Its rigid, planar aromatic structure allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this class of compounds, 4-chloroquinoline derivatives have historically played a pivotal role, most notably in the development of antimalarial drugs like chloroquine.[2] The introduction of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, making it an invaluable intermediate for the synthesis of a wide array of derivatives. This compound, the subject of this guide, combines this reactive chloro-substituent with a methyl group on the benzenoid ring, offering an additional point for structural modification and influencing the electronic and steric properties of the molecule. Its primary utility lies in its role as a key intermediate in the synthesis of novel therapeutic agents.[3]

Molecular Structure and Formula

The molecular structure of this compound consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 4-position of the pyridine ring, and a methyl group is attached to the 8-position of the benzene ring.

Molecular Formula: C₁₀H₈ClN[3]

IUPAC Name: this compound

CAS Number: 18436-73-2

Molecular Weight: 177.63 g/mol [3]

Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource
Appearance Light Yellow Powder[3]
Molecular Formula C₁₀H₈ClN[3]
Molecular Weight 177.63 g/mol [3]
Boiling Point 275.588 °C at 760 mmHg[3]
Density 1.225 g/cm³[3]
Purity 96.5-100%[3]
Storage 2-8°C[3]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies common for quinoline derivatives. A prevalent and logical approach involves the chlorination of the corresponding 8-methylquinolin-4-ol (also known as 8-methyl-4-hydroxyquinoline). This precursor can be synthesized via established methods for quinoline ring formation, such as the Conrad-Limpach or Doebner-von Miller reactions.

General Synthetic Pathway

The chlorination of 8-methylquinolin-4-ol is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat reagent. The underlying principle of this reaction is the conversion of the hydroxyl group of the 4-quinolone tautomer into a better leaving group, which is subsequently displaced by a chloride ion.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination cluster_product Product 8-methylquinolin-4-ol 8-Methylquinolin-4-ol Reaction React with POCl3 8-methylquinolin-4-ol->Reaction This compound This compound Reaction->this compound

General Synthetic Workflow for this compound
Exemplary Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 8-methylquinolin-4-ol. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 8-Methylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for reflux, filtration, and extraction.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-methylquinolin-4-ol.

  • Chlorination: Carefully add an excess of phosphorus oxychloride to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

  • Basification: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

Spectroscopic analysis is paramount for the structural elucidation and purity assessment of this compound. While publicly available, detailed spectra are limited, the expected characteristic signals are outlined below based on the known structure and data from similar compounds. Commercial suppliers confirm that the spectra of their products conform to the expected structure.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and an (M+2)⁺ peak at m/z 179 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of various pharmaceutical agents, with its most prominent application in the development of antimalarial drugs.[3]

Antimalarial Drug Development

The 4-aminoquinoline scaffold is the cornerstone of several potent antimalarial drugs, including chloroquine.[2] The mechanism of action of these drugs is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[4] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic heme, which ultimately kills the parasite.

This compound serves as a key starting material for the synthesis of novel 4-aminoquinoline derivatives. The chlorine atom at the 4-position is readily displaced by various amines, allowing for the introduction of diverse side chains. These modifications are aimed at:

  • Overcoming Drug Resistance: The emergence of chloroquine-resistant strains of Plasmodium falciparum is a major global health concern.[2] Synthesizing new analogs of chloroquine by modifying the side chain or the quinoline core is a key strategy to develop drugs that are effective against these resistant strains.

  • Improving Efficacy and Pharmacokinetic Properties: By altering the side chain, researchers can modulate the drug's solubility, membrane permeability, metabolic stability, and target affinity, potentially leading to more potent drugs with improved dosing regimens.

  • Reducing Toxicity: Modifications to the parent structure can also lead to compounds with a better safety profile.

Exploration in Other Therapeutic Areas

The versatile reactivity of this compound has led to its use in the synthesis of compounds with other potential therapeutic applications. Derivatives of the quinoline scaffold have been investigated for their antimicrobial and anticancer properties.[3] The ability to introduce a wide range of functional groups at the 4-position makes this compound an attractive starting point for generating libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive chloro-substituent on the quinoline core, makes it a versatile synthetic intermediate. While a detailed, publicly available experimental protocol and comprehensive spectroscopic data remain somewhat elusive, the established principles of quinoline chemistry provide a solid foundation for its synthesis and characterization. The primary role of this compound as a precursor for novel antimalarial agents underscores its continued relevance in the fight against infectious diseases. Further exploration of its derivatives holds promise for the discovery of new therapeutic agents in oncology and other fields.

References

  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules, 6(12), 1224-1234. [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega, 6(20), 13073-13084. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2018). ACS Omega, 3(11), 15423-15436. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molbank, 2023(3), M1677. [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Design and synthesis of new antimalarial agents from 4-aminoquinoline. (2005). Bioorganic & Medicinal Chemistry, 13(6), 2157-2165. [Link]

  • Drug Discovery and Development - Malaria. (n.d.). In National Academies Press (US). Retrieved January 30, 2026, from [Link]

  • Preparation method of 8-chloroquinolone derivative. (2014). Google Patents.
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). Crystals, 13(4), 664. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer annulation. (2022). IUCrData, 7(9), x220901. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.). Retrieved January 30, 2026, from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). Stuvia. Retrieved January 30, 2026, from [Link]

  • Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. (2015). PLOS ONE, 10(11), e0142347. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). ChemRxiv. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry, 86(20), 14217-14228. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 639-646. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc. Retrieved January 30, 2026, from [Link]

  • New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). ACS Medicinal Chemistry Letters, 3(12), 1024-1028. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(42), 25036-25057. [Link]

  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). ChemistryOpen, 11(5), e202200028. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(16), 3652. [Link]

Sources

4-Chloro-8-methylquinoline safety and handling precautions

[1][2]

Executive Summary & Substance Profile

This compound is a halogenated heterocyclic building block primarily used in the synthesis of antimalarial agents, kinase inhibitors, and functionalized quinolinones.[1] Its reactivity is defined by the electrophilic C4 position, making it susceptible to nucleophilic aromatic substitution (

12

While specific toxicological data for this isomer is limited, its structural analogs (4-chloroquinoline and quinoline derivatives) exhibit significant irritation and potential genotoxicity profiles.[1][2] Consequently, this compound must be handled as a High-Potency Intermediate until definitive toxicology rules otherwise.[1][2]

Physicochemical Data Table
PropertyValueRelevance to Safety
CAS Number 18436-73-2Unique Identifier for SDS retrieval.[1][2]
Molecular Weight 177.63 g/mol Calculation of molar stoichiometry.[1][2]
Physical State Solid (Light Yellow Powder)Particulate inhalation hazard; dust explosion risk.[1][2]
Boiling Point ~275°C (at 760 mmHg)Low volatility at RT; high vapor hazard if heated.[1][2]
Density 1.225 g/cm³Heavier than water; sinks in aqueous spills.[1][2]
Solubility Organic solvents (DCM, DMSO)Poor water solubility complicates aqueous decon.[1][2]

Hazard Identification & Toxicology

GHS Classification (derived from structural analogs):

  • Skin Irrit. 2 (H315): Causes skin irritation.[1][2][3]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][2]

  • STOT SE 3 (H335): May cause respiratory irritation.[1][2][3][4]

Mechanism of Toxicity
  • Mucosal Irritation: As a halogenated heteroaromatic, the compound can hydrolyze slowly on moist mucous membranes (eyes, lungs) to release hydrochloric acid (HCl) and the corresponding 4-hydroxyquinoline, leading to chemical burns or severe irritation.[1][2]

  • Sensitization Potential: Quinoline derivatives are known sensitizers.[1][2] Repeated dermal exposure may induce allergic contact dermatitis.[1][2]

  • Genotoxicity Alert: While the 8-methyl group may modulate reactivity, the chloroquinoline core is structurally flagged for potential DNA intercalation.[1][2] Treat as a suspected mutagen.

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

The "Defense in Depth" Strategy

Do not rely solely on PPE.[1][2][5] Engineering controls are the primary barrier.[1][2]

  • Primary Containment (Engineering):

    • Fume Hood: Mandatory.[1][2] All weighing and open-vessel manipulations must occur within a certified chemical fume hood operating at face velocity > 0.5 m/s.[1][2]

    • Balance Enclosure: Use a powder containment hood or a static-free balance enclosure for weighing to prevent dust generation.[1][2]

  • Secondary Containment (PPE):

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2] Face shields are required during scale-up (>10g) or when heating reaction mixtures.[1][2]

    • Hand Protection:

      • Routine Handling: Double nitrile gloves (minimum 0.11 mm thickness).[1][2]

      • Prolonged Contact/Spill: Silver Shield® (Laminate) gloves are recommended due to the high permeation potential of chlorinated aromatics in organic solvents.[1][2]

    • Respiratory: If fume hood containment is breached or during spill cleanup, use a half-face respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.[1][2]

Operational Protocol: Safe Synthesis Workflow

Scenario: Nucleophilic substitution (

Step-by-Step Methodology
  • Preparation:

    • Dry all glassware.[1][2] Moisture can hydrolyze the starting material.[1][2]

    • Pre-weigh reagents in a closed balance enclosure.[1][2]

    • Safety Check: Verify quenching agents (dilute HCl or NaHCO3) are available.[1][2]

  • Reaction Setup:

    • Dissolve this compound in an anhydrous solvent (e.g., DMF or Toluene).[1][2]

    • Add the nucleophile (amine) and base (e.g.,

      
      ).[1][2]
      
    • Critical Control: If heating is required, use a silicone oil bath with a temperature probe.[1][2] Never use a heat gun on a closed system containing this compound.[1][2]

  • Monitoring:

    • Monitor via TLC or LC-MS.[1][2]

    • Sampling: Remove aliquots using a long-needle syringe to minimize vapor escape. Do not open the flask mouth while hot.

  • Workup (Quenching):

    • Cool the mixture to room temperature (RT).

    • Slowly add water/brine.[1][2]

    • Hazard: The unreacted chloro-quinoline may precipitate.[1][2] Handle the biphasic mixture as a toxic waste stream until the organic layer is washed.[1][2]

  • Purification:

    • Flash chromatography fractions containing the product and unreacted starting material must be collected in a hood.[1][2] Silica dust contaminated with the compound is a respiratory hazard.[1][2]

Visualization: Safety Decision Matrix

The following diagram outlines the decision logic for handling this compound based on state and scale.

SafetyMatrixStartStart: Handling this compoundStateCheckPhysical State?Start->StateCheckSolidSolid (Powder)StateCheck->SolidPowderSolutionIn SolutionStateCheck->SolutionLiquid/DissolvedWeighingWeighing ProtocolSolid->WeighingHeatingHeating Required?Solution->HeatingStaticControlUse Anti-Static Gun+ Balance EnclosureWeighing->StaticControlWasteWaste Disposal:Segregate as Halogenated OrganicStaticControl->WasteYesHeatReflux SetupHeating->YesHeatYesNoHeatRT StirringHeating->NoHeatNoControlsControl: Oil Bath + Temp Probe + CondenserYesHeat->ControlsNoHeat->WasteControls->Waste

Figure 1: Operational decision matrix for handling this compound, emphasizing dust control for solids and thermal controls for solutions.

Emergency Response

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, lab coat, goggles, and a respirator (if powder is airborne).[1][2]

  • Containment:

    • Solid Spill: Do not sweep (creates dust).[1][2] Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop into a bag.[1][2]

    • Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[1][2]

  • Decontamination: Scrub the surface with a soap/water solution, followed by an ethanol wipe.[1][2]

Exposure First Aid[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][2] Seek medical attention immediately.

Waste Disposal

  • Classification: Halogenated Organic Waste.[1][2]

  • Segregation: Do not mix with strong oxidizers or strong acids.[1][2]

  • Labeling: Clearly label as "Toxic" and "Irritant."

  • Destruction: High-temperature incineration equipped with a scrubber for HCl gas is the required disposal method.[1][2]

References
  • Vertex AI Search. (2025).[1][2][6] this compound Physical Properties and CAS Verification. Retrieved from .[1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Chloroquinoline (Analogous Hazard Data). Retrieved from .[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 4-Chloroquinoline (CID 69140).[1][2] National Library of Medicine.[1][2] Retrieved from .[1][2]

  • Santa Cruz Biotechnology. (2025).[1][2] Material Safety Data Sheet: 4-Chloroquinoline. Retrieved from .[1][2]

  • MDPI. (2010).[1][2] Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules. Retrieved from .[1][2]

Methodological & Application

Application Note: Optimized Protocols for the Gould-Jacobs Reaction in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gould-Jacobs reaction remains the premier industrial and laboratory method for synthesizing the 4-hydroxyquinoline (4-quinolone) scaffold, a critical pharmacophore in fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) and antimalarial agents.[1] While the classical 1939 protocol provides a robust foundation, modern drug discovery demands higher throughput and milder conditions.

This guide provides three validated protocols:

  • Classical Thermal Cyclization: The scalable "gold standard" using Dowtherm A.

  • Microwave-Assisted Synthesis: A high-speed method for library generation.

  • Acid-Mediated Cyclization: A lower-temperature alternative using Eaton’s Reagent.

Mechanistic Principles & Critical Parameters

The reaction proceeds via a condensation-cyclization sequence.[1][2][3][4][5][6][7] Understanding the transition states is vital for troubleshooting low yields.

Reaction Pathway[2][5]
  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) via an addition-elimination mechanism (Michael addition followed by ethanol elimination) to form an anilinomethylenemalonate intermediate.[1]

  • Cyclization: The intermediate undergoes a thermal electrocyclic ring closure (6

    
    -electron system) to form the quinoline ring.[1][2] This step has a high activation energy barrier (
    
    
    
    ), typically requiring temperatures
    
    
    .[1]
  • Tautomerization: The immediate product is the enol (4-hydroxy), which tautomerizes to the thermodynamically stable 4-quinolone form.

Visualization: Mechanistic Flow

GouldJacobsMechanism Substrates Aniline + DEEM Inter1 Addition-Elimination (-EtOH) Substrates->Inter1 100-120°C Enamine Anilinomethylenemalonate (Enamine Intermediate) Inter1->Enamine TS Thermal Cyclization (>250°C, -EtOH) Enamine->TS Rate Limiting Step Product 4-Hydroxyquinoline-3-ester TS->Product Ring Closure

Figure 1: The stepwise progression from condensation to thermal cyclization. The rate-limiting step is the high-temperature ring closure.

Experimental Protocols

Protocol A: Classical Thermal Cyclization (Scalable)

Best for: Large-scale synthesis (>10g) and robust substrates. Key Reagent: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide).

Step 1: Condensation[1][2][4][5][7]
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap (or distillation head), combine 1.0 eq of substituted aniline and 1.1 eq of DEEM.

  • Heat: Heat the mixture to 110–120°C (oil bath temperature).

  • Monitor: Ethanol will begin to distill off. Continue heating for 1–2 hours until ethanol evolution ceases.

  • Isolation: Cool the mixture. The intermediate often solidifies. Recrystallize from ethanol/hexane if high purity is required, though crude is often sufficient.

Step 2: Cyclization (The Critical Step)
  • Solvent Prep: Heat Dowtherm A (10 mL per 1g of intermediate) to a rolling reflux (~255°C) in a multi-neck flask equipped with an air condenser. Safety: Ensure vigorous stirring to prevent superheating.

  • Addition: Add the intermediate (solid or dissolved in minimal hot Dowtherm) portion-wise to the refluxing solvent.

    • Expert Note: Rapid addition drops the temperature, potentially stalling the reaction. Maintain reflux throughout addition.

  • Reaction: Reflux for 30–60 minutes. Monitor by TLC (the intermediate spot should disappear).

  • Workup:

    • Cool the mixture to room temperature. Caution: Do not cool below 12°C, or Dowtherm A will freeze.

    • Dilute with hexane or petroleum ether to precipitate the product.

    • Filter the solid and wash copiously with hexane to remove residual Dowtherm A.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, screening, and small scales (<500mg).

Workflow
  • Mix: In a microwave-safe vial (e.g., 10 mL), mix 1.0 eq aniline and 1.2 eq DEEM. No solvent is necessary (Neat).

  • Irradiation:

    • Phase 1 (Condensation): Heat at 150°C for 5 minutes.

    • Phase 2 (Cyclization): Ramp to 250–300°C for 10–20 minutes.

  • Purification: Cool to room temperature. The vial will contain a solid plug. Triturate with cold acetonitrile or ethanol to isolate the product.

Protocol C: Eaton’s Reagent (Acid-Mediated)

Best for: Substrates sensitive to extremely high temperatures (>200°C). Reagent: Eaton's Reagent (7.7 wt%


 in methanesulfonic acid).
  • Mix: Combine the pre-formed enamine intermediate (from Protocol A, Step 1) with Eaton's reagent (5 mL per mmol).

  • Heat: Stir at 90–100°C for 2–4 hours.

  • Quench: Pour the reaction mixture slowly into ice water.

  • Neutralize: Adjust pH to ~7 with saturated aqueous

    
     or 
    
    
    
    .
  • Isolate: Filter the precipitated solid.

Comparative Workflow Analysis

The choice of protocol significantly impacts workflow efficiency and throughput.

WorkflowComparison cluster_0 Classical (Protocol A) cluster_1 Microwave (Protocol B) A1 Reflux (2h) Remove EtOH A2 Isolate Intermediate A1->A2 A3 Reflux in Dowtherm A (250°C, 1h) A2->A3 A4 Precipitation & Wash A3->A4 B1 Neat Mixture (One-Pot) B2 MW Irradiation (300°C, 15 min) B1->B2 B3 Trituration B2->B3

Figure 2: Comparison of the multi-step Classical route vs. the rapid "One-Pot" Microwave route.

Troubleshooting & Optimization Data

Regioselectivity in meta-Substituted Anilines

A common failure point is regioselectivity. Meta-substituted anilines can cyclize at two positions (ortho or para to the substituent).

Substituent (R)Electronic EffectMajor Isomer (Position)Reason
-OMe, -Me Electron Donating7-substitutedSteric hindrance blocks the crowded position; cyclization occurs para to the donor.
-Cl, -Br Weakly Deactivating7-substitutedSteric control dominates.
-NO2 Electron WithdrawingMixture / Low YieldDeactivation of the ring raises activation energy significantly.
Common Failure Modes
ObservationRoot CauseCorrective Action
Black tar / Charring Oxidation at high tempDegas Dowtherm A with

before heating; ensure strict temp control (do not exceed 260°C).
Low Yield (Cyclization) Incomplete ring closureCheck temperature. If

, cyclization is kinetically slow. Use Protocol B (MW) to force reaction.
Solidification during workup Dowtherm A freezingDowtherm freezes at 12°C. Dilute with hexane while the mixture is still warm (~40-50°C).
Starting Material Remains Equilibrium issueIn Step 1, ensure ethanol is actively removed (distillation or molecular sieves) to drive enamine formation.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[8] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Organic Syntheses. (1948). "4,7-Dichloroquinoline."[2] Org.[2][3][6][7][9] Synth. 1948, 28, 38. (Detailed Dowtherm A protocol).

  • Heras, M. et al. (2025). "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent." Molecules, 30. (Modern acid-mediated protocol).

  • Biotage Application Note. (2024). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." (Microwave parameters).

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."

Sources

Application Note: Synthesis of 4-hydrazino-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antioxidant properties. The introduction of a hydrazine moiety at the C4 position creates 4-hydrazino-8-methylquinolin-2(1H)-one , a versatile "switch" intermediate.

This application note details a robust, three-step protocol for synthesizing this target from commercially available o-toluidine. Unlike generic preparations, this guide focuses on process scalability, impurity control during the critical chlorination step, and the safe handling of hydrazine hydrate to ensure high-purity isolation of the target nucleophile.

Key Applications
  • Pyrazolo-fused systems: Precursor for pyrazolo[4,3-c]quinolines via cyclization.

  • Schiff Bases: Condensation with aldehydes to form hydrazones with enhanced lipophilicity and bioavailability.

  • Metal Chelation: The hydrazide-lactam motif serves as a bidentate ligand for metallodrug development.

Chemical Retrosynthesis

The synthesis is designed based on the nucleophilic aromatic substitution (


) of a 4-chloro intermediate, derived from the hydroxy-precursor synthesized via a thermal cyclization (modified Knorr/Conrad-Limpach approach).

Retrosynthesis Target 4-hydrazino-8-methylquinolin-2(1H)-one (Target Nucleophile) Chloro 4-chloro-8-methylquinolin-2(1H)-one (Electrophilic Intermediate) Target->Chloro Hydrazinolysis (NH2NH2) Hydroxy 4-hydroxy-8-methylquinolin-2(1H)-one (Tautomeric Core) Chloro->Hydroxy Deoxychlorination (POCl3) Start o-Toluidine + Diethyl Malonate (Starting Materials) Hydroxy->Start Thermal Cyclization (>250°C)

Figure 1: Retrosynthetic analysis showing the disconnection of the hydrazine moiety and the construction of the quinolone core.

Detailed Experimental Protocol

Phase 1: Cyclization to 4-Hydroxy-8-methylquinolin-2(1H)-one

Objective: Construct the bicyclic core via thermal condensation.

  • Reagents: o-Toluidine (100 mmol), Diethyl malonate (110 mmol), Diphenyl ether (Solvent/Heat transfer medium).

  • Equipment: Round-bottom flask, Dean-Stark trap (optional for ethanol removal), high-temperature oil bath or heating mantle.

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a short-path distillation head, mix o-toluidine (10.7 g, 100 mmol) and diethyl malonate (17.6 g, 110 mmol).

  • Amidation (140–150°C): Heat the mixture to 140°C. Ethanol will begin to distill off. Maintain this temperature for 1–2 hours until ethanol evolution ceases. This forms the intermediate mono-anilide.

  • Cyclization (250°C): Add diphenyl ether (30 mL) to the reaction melt. Raise the temperature to 250°C (reflux of diphenyl ether). Heat for 2–3 hours. The high temperature is strictly required to drive the intramolecular cyclization.

  • Workup: Cool the reaction mixture to ~80°C. Slowly add hexane or petroleum ether (50 mL) to precipitate the product.

  • Isolation: Filter the solid. Wash copiously with hexane to remove diphenyl ether, then with cold acetone.

  • Yield: Expected yield 70–80%. The product is a high-melting solid (>260°C).

Phase 2: Activation to 4-Chloro-8-methylquinolin-2(1H)-one

Objective: Convert the 4-hydroxy group (tautomeric with 4-oxo) into a leaving group (chloride).

  • Reagents: Phase 1 Product (50 mmol), Phosphoryl chloride (

    
    , 25 mL).
    
  • Safety:

    
     is corrosive and reacts violently with water. Work in a fume hood.
    

Procedure:

  • Addition: Place the dried 4-hydroxy-8-methylquinolin-2(1H)-one (8.75 g, 50 mmol) into a dry flask. Carefully add

    
     (25 mL).
    
  • Reflux: Attach a reflux condenser with a drying tube (

    
    ). Heat the mixture at reflux (105°C) for 2–4 hours. The suspension should become a clear solution as the reaction proceeds.
    
  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Do not add water to the acid; add the acid mixture to the ice.

  • Neutralization: Adjust the pH of the aqueous suspension to ~7–8 using 25% ammonia solution or solid

    
    .
    
  • Isolation: Filter the resulting precipitate. Wash with cold water and dry in a vacuum oven.

  • Purification: Recrystallize from ethanol if necessary.

  • Characterization: The product should show the disappearance of the broad OH/NH stretch in IR and a distinct shift in retention time on HPLC.

Phase 3: Synthesis of 4-hydrazino-8-methylquinolin-2(1H)-one

Objective: Nucleophilic displacement of chloride by hydrazine.

  • Reagents: 4-Chloro-8-methylquinolin-2(1H)-one (10 mmol), Hydrazine hydrate (80%, 50 mmol), Ethanol (30 mL).

Procedure:

  • Reaction: Suspend the chloro-intermediate (1.93 g, 10 mmol) in absolute ethanol (30 mL). Add hydrazine hydrate (3.1 g, ~3 mL, 5 equivalents) in one portion.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. The reaction often progresses through a clear solution before the product begins to precipitate as the hydrochloride salt or free base depending on conditions.

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Methanol 9:1). The starting material spot should disappear.

  • Workup: Cool the mixture to room temperature. The product usually crystallizes out.

  • Filtration: Filter the solid. Wash with cold ethanol (2 x 5 mL) and then ether.

  • Purification: Recrystallize from DMF/Ethanol or Dioxane if high purity is required for biological assays.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Chlorination cluster_2 Phase 3: Hydrazinolysis Step1 Reagents: o-Toluidine Diethyl Malonate Step2 Process: Heat 140°C (-EtOH) Heat 250°C (Cyclize) Step1->Step2 Step3 Isolate: Ppt in Hexane Filter Step2->Step3 Step4 Reagents: POCl3 (Excess) Step3->Step4 Dried Intermediate Step5 Process: Reflux 3h Quench on Ice Step4->Step5 Step6 Isolate: Neutralize (NH3) Filter Solid Step5->Step6 Step7 Reagents: Hydrazine Hydrate Ethanol Step6->Step7 4-Chloro Intermediate Step8 Process: Reflux 4-6h Nucleophilic Sub. Step7->Step8 Step9 Final Product: 4-hydrazino-8-methyl quinolin-2(1H)-one Step8->Step9

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Analysis & Characterization

To validate the synthesis, compare your analytical data against these expected parameters.

ParameterExpected Value/ObservationStructural Insight
Physical State Yellowish to Orange crystalline solidExtended conjugation often imparts color.
Melting Point > 300°C (Decomp)Typical for fused heterocyclic hydrazines; high lattice energy.
IR Spectrum 3150–3350 cm⁻¹ (Broad, multiple bands)Corresponds to -NH and -NH₂ stretches (hydrazide + lactam).
IR Spectrum 1640–1660 cm⁻¹ (Strong)C=O stretch of the quinolin-2-one (lactam) carbonyl.
¹H NMR (DMSO-d₆) δ 2.4–2.5 ppm (s, 3H)Methyl group at C8.
¹H NMR (DMSO-d₆) δ 11.0–12.0 ppm (s, 1H)Lactam -NH (exchangeable with D₂O).
¹H NMR (DMSO-d₆) δ 8.5–9.5 ppm (br s, 1H)Hydrazine -NH-.
Mass Spec (ESI) [M+H]⁺ ≈ 190.1Consistent with formula C₁₀H₁₁N₃O.

Troubleshooting Note: If the melting point is lower than expected (<250°C), the product may be contaminated with unreacted 4-chloro intermediate or the hydrochloride salt. Wash the solid with 5%


 solution to ensure the free base is obtained.

References

  • Ismail, M. M., et al. (2000).[1][2] Synthesis and nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue. Molecules, 5(12), 1224–1239.

  • El-Hiti, G. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.[2] Molecules, 27(21), 7339.

  • Abdel-Rahman, A. A., et al. (2023). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains.[3] Chemistry & Biodiversity, 20(9), e202300839.[3]

  • SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone NMR Data (Analogous Core Reference). [4]

Sources

Troubleshooting & Optimization

Managing exothermic reactions during chlorination of hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of Hydroxyquinolines

Topic: Managing Exothermic Reactions & Process Safety Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Current Status: Active Support Mode

Introduction: The Thermal Challenge

Chlorinating hydroxyquinolines (e.g., 4-hydroxyquinoline to 4-chloroquinoline) is a staple transformation in medicinal chemistry, often serving as a gateway to antimalarials (like Chloroquine) and kinase inhibitors. However, the standard reagent—Phosphorus Oxychloride (POCl₃) —creates a deceptive thermal profile.[1]

The reaction involves two distinct exothermic events:

  • Activation: The initial phosphorylation of the hydroxyl group.

  • Quenching: The hydrolysis of excess POCl₃, which is notorious for delayed exotherms and "volcano" effects if mismanaged.[1]

This guide provides a self-validating safety framework to manage these risks.

Part 1: Critical Safety & Pre-Start Checks

Q: What are the "Go/No-Go" safety parameters before starting a POCl₃ chlorination?

A: Before charging any reagents, verify these three critical control points (CCPs). Failure in any one creates a high probability of thermal runaway.

Control PointRequirementWhy? (The Science)
1. Moisture Content Starting material < 0.5% water (KF).POCl₃ reacts violently with water ($ \Delta H \approx -90 \text{ kcal/mol} $). Wet substrate triggers an immediate, uncontrolled exotherm upon addition.
2. Scrubber Capacity NaOH (10-15%) or Venturi scrubber active.The reaction generates stoichiometric HCl gas. Without scrubbing, back-pressure can fluctuate, complicating temperature control.
3. Stirring Torque High-torque overhead stirring.As the hydroxyquinoline-POCl₃ complex forms, the viscosity often spikes (the "oiling out" phase). Poor mixing leads to heat accumulation spots (hotspots).

Part 2: Reaction Control & Thermodynamics

Q: I observed a sudden temperature spike after the addition was complete. What happened?

A: You likely encountered a delayed onset exotherm caused by an induction period.

The Mechanism: The reaction is not a simple displacement; it proceeds through an activated phosphate ester intermediate (Vilsmeier-Haack-like mechanism).[2]

  • Mixing Phase (Kinetic Control): At low temperatures (<20°C), POCl₃ complexes with the nitrogen and oxygen but does not fully eliminate HCl. This accumulation of intermediates stores potential energy.

  • Thermal Trigger: As you heat to the reaction temperature (typically 80–110°C), these intermediates collapse simultaneously, releasing a massive pulse of heat and HCl gas.

Troubleshooting Protocol:

  • Step 1: Do not heat rapidly to reflux.

  • Step 2: Ramp temperature in stages (e.g., hold at 50°C for 30 mins). This allows the HCl to off-gas at a controlled rate.

  • Step 3: Monitor gas evolution (bubbler rate) as a proxy for reaction progress.

Q: Can I use catalytic DMF? A: Yes, but with extreme caution. DMF forms the Vilsmeier reagent (chloroiminium ion) with POCl₃, which is far more reactive than POCl₃ alone.

  • Impact: It lowers the activation energy, making the exotherm sharper and faster.

  • Recommendation: If using DMF, add it last as a dilute solution, or pre-complex it with POCl₃ at 0°C before adding the substrate.

Visualizing the Hazard Pathways

ChlorinationSafety Start Start: Hydroxyquinoline + POCl3 Intermediate Phosphate Ester Intermediate (Accumulates at Low Temp) Start->Intermediate Initial Mixing Heat Apply Heat (>60°C) Intermediate->Heat Standard Process Runaway THERMAL RUNAWAY (Rapid HCl Release) Heat->Runaway Rapid Ramp (Accumulation Release) Controlled Controlled Conversion (Staged Heating) Heat->Controlled Staged Ramp (Off-gassing managed) Product 4-Chloroquinoline Product Runaway->Product If containment holds Controlled->Product

Figure 1: Thermal pathways in POCl₃ chlorination. Note the critical divergence at the heating stage where rapid ramping leads to runaway conditions.

Part 3: The Quenching Phase (The Danger Zone)

Q: How do I safely quench the reaction mixture containing excess POCl₃?

A: NEVER add water to the reaction mixture. This is the single most common cause of laboratory accidents in this chemistry. You must use a Reverse Quench .[1][3]

The Protocol:

  • Cool: Bring the reaction mixture to 20–25°C.

  • Prepare Quench Tank: A separate vessel containing ice/water or dilute NaOH/NH₄OH.

  • Transfer: Slowly add the reaction mixture into the quench tank (Reverse Addition).

  • Temperature Limit: Maintain quench tank < 20°C.

Why Reverse Quench?

  • Direct Quench (Water into Acid): The water sits on top (density difference), reacts at the interface, boils locally, and can cause the flask to erupt (the "volcano" effect).

  • Reverse Quench (Acid into Water): The dense POCl₃ mixture sinks and is immediately diluted by the large heat sink of water.

Q: The quench seemed finished, but the flask heated up again 20 minutes later. Why? A: This is due to Phosphorodichloridic Acid (HO-P(O)Cl₂) .

  • During hydrolysis, POCl₃ forms metastable intermediates like phosphorodichloridic acid.[1][4]

  • These species are oil-soluble and can "hide" in the organic phase, resisting hydrolysis.

  • Solution: Ensure vigorous agitation during the quench and maintain a pH > 7 (if product stability allows) to drive the hydrolysis to completion (Phosphate formation).

Part 4: Quality & Impurity Profile

Q: My product is dark/tarry. What went wrong?

A: This usually indicates thermal degradation or dimerization .

Impurity TypeCauseSolution
Dimer (O-linked) Reaction stalled; unreacted starting material attacks product.Ensure >1.5 eq of POCl₃ is used. Drive reaction to completion.
Reverted Hydroxyl Hydrolysis of the chloro-group during workup.[2]Avoid high temperature during the acidic quench phase. Neutralize quickly.
Red/Black Tar Oxidative degradation (POCl₃ is an oxidant at high T).Degas solvents with N₂.[5] Keep reaction temp < 110°C.

References

  • BenchChem Technical Support. (2025).[1] Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem. Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Deoxychlorination. ACS Green Chemistry Institute. Link

  • Arnott, E. A., et al. (2011).[6] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry. Link

  • Murry, J. A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development. Link

Sources

Technical Support Center: Gould-Jacobs Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[3] This guide provides in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and prevent the formation of unwanted byproducts.

Core Principles: Understanding the Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a multi-step synthesis that transforms anilines into 4-hydroxyquinolines.[1][4] The sequence generally proceeds through four key stages:

  • Condensation: An aniline or its derivative reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][5]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically >250 °C). This is often the most critical and challenging step.[6][7][8]

  • Saponification: The resulting ester is hydrolyzed, usually with a base like sodium hydroxide, to form a carboxylic acid.[1][6]

  • Decarboxylation: The carboxylic acid is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.[1][6]

Reaction Mechanism Overview

The following diagram illustrates the general pathway of the Gould-Jacobs reaction.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Alkoxymethylenemalonate Ester (DEEM) CyclizedEster 4-Hydroxy-3-carboalkoxyquinoline Intermediate->CyclizedEster High Temp. (e.g., 250°C) CarboxylicAcid Quinolone Carboxylic Acid CyclizedEster->CarboxylicAcid Base (e.g., NaOH) H₂O FinalProduct 4-Hydroxyquinoline CarboxylicAcid->FinalProduct Heat - CO₂

Caption: General workflow of the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the Gould-Jacobs reaction, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A1: This is a classic challenge when using asymmetrically substituted anilines. The thermal cyclization can occur at either of the two ortho positions relative to the amino group, leading to a product mixture.[8]

Causality & Solution:

The regioselectivity is governed by a delicate balance of steric and electronic factors.[8]

  • Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered ortho position. If one ortho position has a bulky substituent (e.g., isopropyl), the reaction will favor the other, more accessible position.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. While a comprehensive prediction is complex, electron-donating groups can sometimes facilitate the reaction.[7] The reaction is known to be particularly effective for anilines with electron-donating groups at the meta-position.[1]

  • Strategic Solution: There is no universal solution, but you can influence the outcome by modifying the reaction conditions. Sometimes, lowering the cyclization temperature and extending the reaction time can favor the thermodynamically more stable product. However, the most effective strategy often involves redesigning the starting material. If possible, choose an aniline with a blocking group at one ortho position to force cyclization in the desired direction.

Q2: My reaction yield is very low, and I'm isolating a significant amount of the uncyclized anilidomethylenemalonate intermediate. What's going wrong?

A2: This is a common problem and almost always points to issues in the thermal cyclization step. The conversion of the intermediate to the cyclized quinoline is typically the rate-determining step and requires substantial thermal energy.[7]

Causality & Solution:

  • Insufficient Temperature: The most likely cause is that your reaction has not reached the required temperature for cyclization, which is often around 250 °C or higher.[7][8]

  • Improper Solvent: The choice of solvent is critical. To achieve the necessary high temperatures, you must use a high-boiling, inert solvent. Early syntheses performed without such a solvent reported very low yields.[7]

Recommendations: Employ a high-boiling point solvent to ensure a stable and sufficiently high reaction temperature. Using an appropriate solvent can dramatically increase yields.[7]

SolventBoiling Point (°C)Notes
Diphenyl ether ~259The most common and effective solvent.[7][8]
Mineral Oil >300A good alternative, though can be difficult to remove during workup.[7][8]
Dowtherm A ~257A eutectic mixture of diphenyl ether and biphenyl, also highly effective.[8]
1,2,4-Trichlorobenzene ~214Can be effective but may not reach the optimal temperature for all substrates.[7]

Ensure your heating apparatus (e.g., sand bath, heating mantle) is capable of reaching and maintaining the target temperature consistently.

Q3: I'm observing significant product decomposition, indicated by charring and multiple spots on my TLC plate. How can I minimize this?

A3: Decomposition is a direct consequence of the harsh, high-temperature conditions required for the cyclization step.[7][8] While high heat is necessary, prolonged exposure can degrade both the starting materials and the desired product.[9]

Causality & Solution:

The key is to find the optimal balance between the temperature and reaction time required for cyclization and the point at which degradation becomes significant.

  • Time-Temperature Optimization: A thorough time-temperature study is essential to optimize the yield.[9] You may find that a slightly lower temperature for a longer duration, or a very high temperature for a very short duration, provides the best result.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful alternative to conventional heating.[3] It provides rapid, uniform heating, which can significantly reduce reaction times and minimize the formation of degradation byproducts.[3][10][11] Studies have shown that increasing microwave temperature while decreasing reaction time can lead to higher yields.[9]

Q4: How do electron-donating and electron-withdrawing groups on the aniline substrate affect the reaction?

A4: The electronic nature of the substituents on the aniline ring significantly influences the reactivity and the required reaction conditions.

Causality & Solution:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the aniline and the electron density of the aromatic ring, which can facilitate the electrophilic cyclization step.[7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring, making the cyclization step more difficult. For anilines bearing strong EWGs, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, to achieve a reasonable yield.[7]

Troubleshooting Guide: A Decision-Making Workflow

If you are encountering issues with your Gould-Jacobs reaction, use the following diagnostic flowchart to identify the potential cause and find a solution.

Troubleshooting_Flowchart start Start: Reaction Outcome Unsatisfactory q1 Primary Issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield Low Yield byproducts Byproduct Formation q1->byproducts Byproducts q2_yield TLC Analysis: Uncyclized Intermediate Present? low_yield->q2_yield q3_byproduct Byproduct Type? byproducts->q3_byproduct sol_temp Solution: 1. Increase Cyclization Temp (>250°C) 2. Use High-Boiling Solvent (e.g., Diphenyl Ether) 3. Increase Reaction Time q2_yield->sol_temp Yes sol_decomp Solution: 1. Check Purity of Starting Materials 2. Degas Solvent 3. Re-evaluate Reaction Mechanism q2_yield->sol_decomp No regioisomers Regioisomers q3_byproduct->regioisomers Regioisomers decomposition Decomposition / Charring q3_byproduct->decomposition Decomposition sol_regio Solution: 1. Analyze Steric/Electronic Factors 2. Modify Substrate (e.g., Blocking Group) 3. Screen Different Temperatures regioisomers->sol_regio sol_heat Solution: 1. Reduce Reaction Time 2. Optimize Time-Temperature Profile 3. Consider Microwave Synthesis decomposition->sol_heat

Caption: Troubleshooting decision tree for the Gould-Jacobs reaction.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol offers a modern, time-efficient method for synthesizing 4-hydroxyquinoline derivatives, minimizing thermal decomposition.[11]

Materials:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[11] The excess DEEM acts as both a reagent and a high-boiling solvent.[11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250 °C) and hold for a predetermined time (e.g., 10-30 minutes).[5][9]

    • Scientist's Note: An optimization screen is recommended. Test temperatures from 220-280 °C and times from 5-40 minutes to find the ideal conditions for your specific substrate.

  • Isolation: After the reaction is complete, cool the vial to room temperature. The desired product will often precipitate directly from the reaction mixture.[11]

  • Purification: Filter the solid product and wash thoroughly with ice-cold acetonitrile (e.g., 3 mL) to remove residual DEEM and any soluble impurities.[11]

  • Analysis: Dry the solid under vacuum. Confirm the purity and identity of the product using HPLC-MS, NMR, and IR spectroscopy. The product is often >95% pure after this procedure.[9]

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs-Reaktion - Wikipedia. [Link]

  • Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Who we serve. [Link]

  • Gould-Jacobs reaction - Wiki. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Gould–Jacobs reaction | Request PDF - ResearchGate. [Link]

Sources

Overcoming poor solubility of quinoline derivatives during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Poor Solubility & Workup Issues

Status: Operational Lead Scientist: Dr. A. Vance Subject: Quinoline Derivatives & Heterocyclic "Brick Dust"

The Core Problem: Why Quinolines Fail in Workup

Quinoline derivatives often exhibit "Brick Dust" properties—high melting points and poor solubility in both aqueous and organic media. This stems from strong intermolecular


-

stacking of the planar aromatic rings and potential zwitterionic character (if acidic groups like -COOH or -OH are present).

Standard workups (EtOAc/Water partition) often result in:

  • Interfacial Precipitation: Product crashes out between layers.

  • Emulsions: Stabilized by the amphiphilic nature of the heterocycle.

  • Yield Loss: Product remains trapped in the aqueous phase due to protonation or polarity.

Master Decision Tree: Workup Strategy

Use this logic flow to select your isolation method based on your compound's specific chemistry.

QuinolineWorkup Start START: Reaction Complete SolubilityCheck Is Product Soluble in DCM/EtOAc? Start->SolubilityCheck StandardExtract Standard Extraction (Wash w/ Brine) SolubilityCheck->StandardExtract Yes PolarCheck Is it Zwitterionic? (Contains -COOH, -OH, -NH2) SolubilityCheck->PolarCheck No (In Aqueous) Precipitate Product Precipitates at Interface? SolubilityCheck->Precipitate No (Partial Solid) nBuOH n-Butanol Extraction (The 'Nuclear' Option) PolarCheck->nBuOH No (Just Polar) pHAdjust Isoelectric Precipitation (Adjust pH to pI) PolarCheck->pHAdjust Yes (Amphoteric) pHAdjust->nBuOH If no ppt forms FilterCelite Filter biphasic mixture through Celite pad Precipitate->FilterCelite Impurities DissolvePrecip Dissolve ppt in 9:1 DCM:MeOH Precipitate->DissolvePrecip Product

Figure 1: Strategic decision tree for isolating quinoline derivatives based on solubility and functional groups.

Protocol Module A: The pH Switch (Isoelectric Precipitation)

Best For: Quinoline-carboxylic acids (e.g., Kynurenic acid derivatives) or Hydroxy-quinolines.

The Science: Quinoline nitrogen is basic (


). If you have an acidic group (e.g., -COOH, 

), the molecule exists as a zwitterion in neutral water, which is often its least soluble state (Isoelectric Point, pI).

Protocol:

  • Initial State: If your reaction ends in base (e.g., NaOH hydrolysis), the product is a soluble carboxylate salt. If acid, it is a soluble quinolinium salt.

  • The Titration:

    • Place the reaction mixture in a beaker with a pH probe.

    • Slowly add 1M HCl (or 1M NaOH) dropwise.

    • Watch Point: As you approach pH 4.5–5.5, the solution will likely cloud over.

  • The Crash: Stop adding acid/base exactly when precipitation is heaviest.

  • Ripening: Stir the slurry on ice for 30 minutes. This allows micro-crystals to aggregate (Ostwald ripening), making filtration easier.

  • Isolation: Filter via vacuum. Wash with cold water followed by cold acetone (removes non-polar impurities).

Protocol Module B: The "Nuclear" Extraction (n-Butanol)

Best For: Highly polar quinolines that refuse to precipitate and stay in the water layer.

The Science: Standard solvents (EtOAc, DCM) cannot break the hydration shell of polar quinolinium species. n-Butanol (n-BuOH) is capable of extracting highly polar organic molecules from water due to its hydroxyl group, which hydrogen bonds with the solute.

Protocol:

  • Saturation: Saturate the aqueous reaction mixture with solid NaCl (Salting Out). This increases the ionic strength, forcing organics out of the water phase.

  • The Solvent: Use n-Butanol . Note: n-BuOH forms an emulsion easily.

  • Execution:

    • Extract aqueous layer with n-BuOH (

      
       Volume).
      
    • Critical Step: If an emulsion forms, do not shake vigorously. Invert gently.

    • Combine n-BuOH layers.

  • Evaporation: n-BuOH has a high boiling point (117°C). You must use a rotary evaporator with a high-quality vacuum pump and a water bath at 50–60°C. Azeotroping with heptane can help remove final traces.

Protocol Module C: Dealing with "Brick Dust" (Trituration)

Best For: Products that are insoluble in everything (DCM, Water, MeOH) and appear as sludge. Do not attempt column chromatography yet.

The Science: Chromatography requires the compound to be soluble in the mobile phase. If it isn't, it will streak and stay at the baseline. Trituration uses a solvent that dissolves impurities but leaves the product as a solid.

Solvent Selection Table:

Solvent SystemTarget ImpuritiesEffect on Quinoline Product
Diethyl Ether Starting materials, non-polar byproductsUsually insoluble (remains solid)
Cold Methanol Inorganic salts, polar tarsSlightly soluble (loss of yield possible)
Acetonitrile O-alkylated byproductsUsually insoluble
1M HCl Neutral organic impuritiesDissolves Product (Use for Acid-Base extraction)

Protocol:

  • Filter the crude solid.

  • Suspend the solid in the chosen solvent (e.g., Diethyl Ether).

  • Sonicate for 10 minutes (breaks up crystal lattice inclusions).

  • Filter again. The filter cake is your purified product.

  • Verification: Run TLC of the filtrate vs. the solid to ensure you didn't wash away your product.

FAQ: Troubleshooting Specific Scenarios

Q: I have a massive emulsion that won't separate. Centrifugation isn't an option. A: This is common with amphiphilic quinolines.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The solid particulates stabilizing the emulsion will get trapped in the Celite. The filtrate will often separate cleanly immediately.

  • Co-solvent: Add a small amount of Methanol (5-10%) to the mixture. It reduces surface tension.[1]

Q: My product is stuck on the silica column (streaking). A: You likely dry-loaded a "brick dust" compound.

  • The Fix: Switch to a DCM:MeOH:NH4OH (90:9:1) solvent system. The ammonia deprotonates the silica surface, preventing the basic quinoline nitrogen from sticking to the acidic silanols.

Q: I need to recrystallize, but it won't dissolve in boiling Ethanol. A: Try DMF or DMSO .

  • Dissolve in minimum hot DMF.

  • Add water dropwise until it stays cloudy.

  • Cool slowly.

  • Warning: Removing DMF requires high vacuum or thorough washing with water.

References

  • Solubility Physics & pKa

    • Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004.
    • Source:

  • n-Butanol Extraction Techniques

    • Craig, L. C., et al. "Extraction of Alkaloids." Technique of Organic Chemistry, Vol. III.
    • Source:

  • Purification of Heterocycles (Precipitation/Trituration)

    • Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2004. (Context on Quinoline synthesis workups).
    • Source:

  • Zwitterionic Character of Quinoline Carboxylic Acids

    • PubChem Compound Summary for Kynurenic Acid (Quinoline-2-carboxylic acid).
    • Source:

  • Emulsion Breaking Strategies

    • "Strategies for breaking emulsions in the organic lab." University of Rochester, Dept of Chemistry Safety Guide.
    • Source:

Sources

Strategies to avoid decomposition during high-temperature cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Strategies to Mitigate Decomposition

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Core Directive: The Kinetic vs. Thermodynamic Battlefield

Welcome to the Advanced Synthesis Support Center. If you are reading this, your cyclization reaction likely resulted in intractable black tar, fragmented byproducts, or low yields.

High-temperature cyclization is a high-stakes competition between Intramolecular Ring Closure (


)  and two primary failure modes:
  • Intermolecular Polymerization (

    
    ):  Reactants colliding with each other rather than themselves.
    
  • Thermal Decomposition (

    
    ):  The molecule falling apart before the ring can close.
    

To win, we must manipulate the Effective Molar Concentration (EM) and Residence Time (


) . The following guide moves beyond basic textbook theory into field-proven engineering controls.

Diagnostic & Troubleshooting Modules

Module A: The "Tar" Problem (Oligomerization)

Symptom: The reaction mixture turns into a viscous black sludge or insoluble solid. Root Cause: The rate of intermolecular collision (


) exceeded the rate of intramolecular cyclization (

). The Fix: Pseudo-High Dilution (PHD)

You cannot simply "dilute" a reaction to infinite volume; the kinetics become too slow. You must simulate high dilution by keeping the instantaneous concentration of the reactant low, while the total amount of product accumulates over time.

ParameterStandard BatchPseudo-High Dilution (PHD)Mechanism of Action
Reactant Conc. High (0.1 - 1.0 M)Extremely Low (< 0.001 M instantaneous)Minimizes bimolecular collisions (

).
Addition Rate All-at-onceSlow, controlled infusionReactant is consumed faster than it accumulates.
Reactor Volume FixedFixed (High solvent load)Maintains the "dilution" effect throughout.
Module B: The "Burnt" Problem (Thermal Degradation)

Symptom: Product forms but degrades into smaller fragments; charring on vessel walls. Root Cause: The reaction requires high energy (


) to cross the transition state, but the product (or intermediate) is thermally unstable at that temperature for the duration of a standard batch reflux.
The Fix: Continuous Flow Chemistry ("Flash Heating") 

In batch, you cook the soup for hours. In flow, you flash-fry it. By pressurizing the system, we can superheat solvents far above their boiling points, increasing the reaction rate (


) exponentially (Arrhenius equation) while reducing the exposure time (

) to seconds.
Module C: The "Hot Spot" Problem

Symptom: Inconsistent yields; vessel wall fouling; decomposition products appearing alongside starting material. Root Cause: Convective heat transfer (oil bath) creates thermal gradients. The vessel wall is hotter than the bulk fluid, causing localized decomposition. The Fix: Microwave Dielectric Heating Microwaves couple directly with the polar molecules in the solution, generating heat from the inside out. This eliminates the "hot wall" effect and ensures the entire reaction mass reaches the activation energy simultaneously.

Visualization: Troubleshooting Logic

The following decision tree guides you to the correct engineering solution based on your specific failure mode.

CyclizationStrategy Start START: Analyze Failure Mode Q1 Is the major byproduct polymeric/tar? Start->Q1 Q2 Is the product thermally unstable (fragmentation)? Q1->Q2 No Sol1 STRATEGY A: Pseudo-High Dilution (Syringe Pump Addition) Q1->Sol1 Yes (Intermolecular issue) Sol2 STRATEGY B: Continuous Flow (Flash Heating) Q2->Sol2 Yes (Time-dependent decomp) Sol3 STRATEGY C: Microwave Heating (Uniform Energy Profile) Q2->Sol3 No (Wall effects/Slow rate) Comb STRATEGY D: Flow + Dilution (The Ultimate Fix) Sol1->Comb If yield still low Sol2->Comb If clogging occurs

Figure 1: Decision matrix for selecting the appropriate cyclization engineering control.

Advanced Experimental Protocols

Protocol 1: Pseudo-High Dilution (PHD) via Syringe Pump

Target Application: Macrocyclizations (e.g., macrolactonization, peptide cyclization) prone to dimerization.

Equipment:

  • Dual-channel Syringe Pump.[1]

  • High-precision gastight syringes (glass/Teflon).

  • Three-neck round bottom flask (RBF) with reflux condenser.

Procedure:

  • The Heel: Charge the RBF with the reaction solvent (90% of total volume) and the catalyst/promoter. Heat to reflux.

  • The Feed: Dissolve your linear precursor in the remaining 10% of solvent. Load this into the syringe.

  • The Calculation: Determine the addition rate (

    
    ).
    
    • Crucial:

      
       must be sufficiently slow (typically 4–12 hours) to ensure the precursor reacts instantly upon hitting the catalyst solution, keeping 
      
      
      
      .
  • Execution: Position the syringe needle tip below the solvent surface (if safe) or let it drop directly into the vortex of the stirring bar to ensure immediate mixing.

  • Validation: Monitor by LC-MS. If dimers (

    
    ) appear, decrease the addition rate by 50%.
    
Protocol 2: High-Temperature Flow Cyclization

Target Application: Thermally sensitive substrates requiring high energy (e.g., Diels-Alder, Nazarov cyclization).

Equipment:

  • HPLC Pump (High Pressure).

  • Stainless Steel or PFA Coil Reactor (heated zone).

  • Back Pressure Regulator (BPR).

Procedure:

  • System Pressurization: Install a BPR (e.g., 250 psi / 17 bar) at the outlet. This allows you to heat solvents above their atmospheric boiling points (e.g., THF at 140°C) without boiling.

  • Residence Time (

    
    ) Calculation: 
    
    • Example: For a 10 mL reactor coil and a 5 minute reaction time, set flow rate to 2 mL/min.

  • The "Flash":

    • Set the reactor temperature 20–50°C higher than the corresponding batch method.

    • Pump pure solvent first to equilibrate T and P.

    • Switch to reagent stream.

  • Quench: The product stream exits the heated zone and immediately cools (or enters a quenching coil), "freezing" the reaction before decomposition can occur.

Why this works: The integral of heat exposure over time


 is minimized. You get the energy spike needed for cyclization, but exit the danger zone before the molecule falls apart.

FlowSetup Res Reagent Reservoir Pump HPLC Pump (High Pressure) Res->Pump Linear Precursor Coil Heated Reactor Coil (T > Boiling Point) Pump->Coil Pressurized Flow Cool Cooling Zone (Quench) Coil->Cool Cyclized Product BPR Back Pressure Regulator Cool->BPR Coll Collection BPR->Coll Atmospheric Pressure

Figure 2: Schematic of a continuous flow setup for high-temperature cyclization.

FAQ: Expert Diagnostics

Q: My flow reactor keeps clogging during cyclization. Why? A: You are likely forming insoluble polymers (see Module A). Even in flow, concentration matters. If your substrate concentration is too high, the local concentration in the tubing allows intermolecular reaction. Solution: Reduce the concentration of the input stream. If solubility is the issue, switch to a solvent with better high-T solubility (e.g., NMP or DMSO), which is manageable in flow due to easy downstream washing.

Q: Can I use microwave heating for scale-up? A: Caution is advised. While microwaves are excellent for milligram-scale optimization, the penetration depth of microwaves is limited (typically a few centimeters). Scaling up often re-introduces thermal gradients. For scale-up of microwave protocols, Continuous Flow Microwave reactors are the industry standard, combining the benefits of Protocol 2 with the heating mechanism of Module C.

Q: How do I choose the right solvent for high-T cyclization? A:

  • Polarity: High polarity absorbs microwave energy better (high loss tangent).

  • Boiling Point: In batch, this is your temperature limit. In flow/microwave, it matters less, but low-boiling solvents (DCM, THF) generate massive pressure at high T.

  • Inertness: Avoid solvents that can act as nucleophiles (e.g., alcohols) if your cyclization intermediate is electrophilic, as this leads to solvolysis byproducts.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Canadian Science Publishing. [Link]

  • Advantages of continuous flow production. Vapourtec. [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. National Institutes of Health (PMC). [Link]

  • Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 4-Chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the NMR characterization of 4-Chloro-8-methylquinoline (CAS: 18436-73-2), a critical intermediate in the synthesis of antimalarial aminoquinolines.

This document is structured to serve as a direct reference for structural validation, distinguishing the target compound from its precursors (4-hydroxy-8-methylquinoline) and structural analogs.

Executive Summary & Structural Context

Compound: this compound CAS: 18436-73-2 Molecular Formula: C₁₀H₈ClN Application: Key scaffold for 4-aminoquinoline antimalarials (e.g., amodiaquine analogs).[1]

The structural identity of this compound relies on two distinct spectroscopic signatures: the deshielding peri-effect of the C4-Chlorine atom and the diagnostic methyl resonance at the C8 position.[1] This guide compares these features against common process impurities and analogs to ensure precise identification.

Structural Numbering & Logic

The quinoline ring is numbered starting from the nitrogen (1).[1] The critical substitutions are:

  • C4-Cl: Induces a significant downfield shift on the H5 proton (peri-position).[1]

  • C8-Me: Eliminates the H8 signal and shields the neighboring H7 proton.[1]

Experimental Workflow: Synthesis & Monitoring

To understand the NMR data, one must understand the chemical context.[1] The compound is typically synthesized via the chlorination of 4-hydroxy-8-methylquinoline using phosphorus oxychloride (


).
Reaction Monitoring via NMR

The "performance" of the synthesis is measured by the complete conversion of the tautomeric 4-quinolinone to the fully aromatic 4-chloroquinoline.[1]

SynthesisWorkflow Start 4-Hydroxy-8-methylquinoline (Tautomeric Mix) Reagent POCl3 / Reflux Start->Reagent Product This compound (Target) Reagent->Product Chlorination Impurity Unreacted Starting Material (Impurity) Reagent->Impurity Incomplete Rxn Check NMR Check: Loss of Broad OH/NH Shift of H5 Downfield Product->Check

Figure 1: Synthesis workflow and critical NMR checkpoints for reaction monitoring.

Comparative Spectral Data Analysis

The following tables synthesize experimental data from parent analogs (8-methylquinoline and 4-chloroquinoline) to establish the definitive spectral profile for this compound.

Table 1: 1H NMR Chemical Shift Comparison ( , 400 MHz)
Proton PositionThis compound (Target)8-Methylquinoline (Analog A)4-Chloroquinoline (Analog B)Diagnostic Logic
H2 8.75 – 8.85 ppm (d) 8.94 ppm8.76 ppmDeshielded by adjacent Nitrogen.[1] Slightly shielded compared to 8-MeQ due to Cl electronic effects.[1]
H3 7.45 – 7.55 ppm (d) 7.38 ppm7.50 ppmOrtho to Cl. Diagnostic doublet.[1] Shifts downfield vs Analog A due to Cl.
H5 8.15 – 8.25 ppm (dd) 7.64 ppm8.20 ppmPrimary Identifier. The "Peri-Effect" of C4-Cl pushes H5 significantly downfield (>0.5 ppm shift).
H6 7.45 – 7.55 ppm (m) 7.44 ppm7.60 – 7.80 ppmOverlaps with H3 in some resolutions; typically a triplet-like multiplet.[1]
H7 7.60 – 7.70 ppm (d) 7.57 ppm7.80 ppmAdjacent to Methyl group.[1]
H8 8.10 ppmAbsent in target.[1] Presence indicates loss of methyl group or wrong isomer.[1]
C8-CH₃ 2.80 – 2.85 ppm (s) 2.83 ppmIdentity Confirmation. Sharp singlet integrating to 3H.
Table 2: 13C NMR Chemical Shift Comparison ( , 100 MHz)
Carbon PositionTarget Shift (

ppm)
Structural Assignment
C2 149.0 – 150.0

-Carbon to Nitrogen.[1]
C4 141.5 – 143.0 Ipso-Cl. Distinctive shift due to Chlorination.[1]
C8 137.0 – 138.0 Ipso-Me. Quaternary carbon.[1]
C8-Me 18.5 – 19.0 Methyl carbon.[1] High field aliphatic signal.
C3 121.0 – 122.0

-Carbon to Nitrogen.[1]

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure the resolution required to distinguish H3 from H6, follow this strict preparation protocol.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS (v/v).[1]
    
    • Why: DMSO-

      
       may cause peak broadening due to viscosity and interaction with the nitrogen lone pair.[1]
      
  • Concentration: Dissolve 10–15 mg of the solid product in 0.6 mL of solvent.

    • Filtration: If the solution is cloudy (common if inorganic salts from

      
       workup remain), filter through a small plug of glass wool into the NMR tube.[1] Suspended solids cause magnetic susceptibility mismatches, broadening the critical H5 doublet.[1]
      
  • Reference: Calibrate the spectrum to the TMS peak at 0.00 ppm or the residual

    
     peak at 7.26 ppm .
    
Protocol B: Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

    • Note: The Methyl protons relax faster than aromatic protons.[1] A 1s delay is sufficient for integration accuracy of the methyl group vs. the aromatic ring.[1]

  • Number of Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).[1]

  • Spectral Width: 12 ppm ( -1 to 11 ppm).[1]

Troubleshooting & Impurity Identification

ObservationPotential CauseRemediation
Broad Singlet ~10-12 ppm Unreacted 4-Hydroxy-8-methylquinoline (NH/OH tautomer).[1]Reaction incomplete. Reprocess with fresh

.
Extra Doublet ~6.5 ppm 3-Chloro isomer (rare) or degradation product.[1]Check coupling constants. H3 in the target is ~7.5 ppm.[1]
H5 Signal at ~7.6 ppm De-chlorination (Product is 8-methylquinoline).[1]Check reaction conditions; avoid reducing environments (e.g., Zn/acid).[1]
Methyl Signal Shifted Solvent Effect or Salt Formation .[1]If the sample is the HCl salt, the methyl and H2 peaks will shift downfield significantly.[1] Freebase with

wash.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12326335, this compound.[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH). 4-Chloroquinoline Spectral Information (CAS 611-35-8).[1] Retrieved from [Link]

  • Ismail, M.M., et al. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.[1][3][4] MDPI Molecules.[1] (Contextual reference for chlorination methodology). Retrieved from [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and organic synthesis, elucidating the structure of novel compounds is a critical step. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural confirmation. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of 4-chloro-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry.[1] By comparing its predicted fragmentation with that of structurally related compounds, we can build a robust framework for its identification and characterization.

Introduction to this compound and the Significance of its Mass Spectrum

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of biological activities.[1][2] The presence of a chlorine atom at the 4-position and a methyl group at the 8-position introduces specific electronic and steric features that can influence its chemical reactivity and biological targets. Accurate determination of its molecular structure is paramount, and mass spectrometry is an indispensable tool for this purpose. The fragmentation pattern, in particular, provides valuable clues about the connectivity of the atoms within the molecule.

This guide will focus primarily on fragmentation under Electron Ionization (EI), a common "hard" ionization technique that induces extensive fragmentation, providing rich structural information. We will also briefly discuss what might be expected under "softer" ionization techniques like Electrospray Ionization (ESI).

Predicted Electron Ionization (EI) Fragmentation Pattern of this compound

Key Features to Anticipate in the Mass Spectrum:
  • Molecular Ion Peak (M⁺˙): Due to the aromatic nature of the quinoline ring, a relatively stable molecular ion is expected.[3] A crucial feature will be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak.[4] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[4] Therefore, we expect to see prominent peaks at m/z 177 (for the ³⁵Cl isotope) and m/z 179 (for the ³⁷Cl isotope).

  • Loss of a Chlorine Radical ([M-Cl]⁺): A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical.[3] This would result in a significant fragment at m/z 142 .

  • Loss of a Hydrogen Radical ([M-H]⁺): The loss of a hydrogen atom from the methyl group can lead to the formation of a stable benzyl-type cation. The mass spectrum of 8-methylquinoline shows a prominent [M-1]⁺ peak.[5][6] Therefore, we can anticipate a peak at m/z 176 .

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group is another plausible fragmentation pathway, leading to a fragment at m/z 162 .[7]

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring system is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[8][9] This can occur from the molecular ion or subsequent fragment ions. For instance, the [M-Cl]⁺ fragment at m/z 142 could lose HCN to produce a fragment at m/z 115 .

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

G M [C₁₀H₈ClN]⁺˙ m/z 177/179 M_minus_H [C₁₀H₇ClN]⁺ m/z 176/178 M->M_minus_H -H˙ M_minus_Cl [C₁₀H₈N]⁺ m/z 142 M->M_minus_Cl -Cl˙ M_minus_CH3 [C₉H₅ClN]⁺˙ m/z 162/164 M->M_minus_CH3 -CH₃˙ M_minus_Cl_minus_HCN [C₉H₆]⁺˙ m/z 115 M_minus_Cl->M_minus_Cl_minus_HCN -HCN

Caption: Predicted EI Fragmentation of this compound.

Comparison with Structural Analogs

To substantiate our predictions, let's compare the expected fragmentation of this compound with the known mass spectra of its structural building blocks.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesReference
Quinoline 129102 (-HCN), 76 (-C₂H₂)[10][11]
4-Chloroquinoline 163/165128 (-Cl), 101 (-Cl, -HCN)[12][13]
8-Methylquinoline 143142 (-H), 115 (-H, -HCN)[5][6]
This compound (Predicted) 177/179176 (-H), 142 (-Cl), 162 (-CH₃), 115 (-Cl, -HCN)-

This comparative table highlights the expected contributions of each substituent to the overall fragmentation pattern. The presence of the chlorine atom is confirmed by the isotopic pattern and the loss of a chlorine radical. The methyl group's influence is seen in the potential loss of a hydrogen or methyl radical. The core quinoline structure is expected to yield the characteristic loss of HCN.

Electrospray Ionization (ESI) Mass Spectrometry

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation. For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺ , at m/z 178/180 . This technique is particularly useful for confirming the molecular weight of the compound with high accuracy, especially when coupled with a high-resolution mass analyzer. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could be employed to induce fragmentation and gain further structural information.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source is recommended.

Instrumentation:
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

GC Conditions:
  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a 100 µg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Injection Mode: Splitless.

MS Conditions:
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

The following workflow diagram outlines the experimental process.

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve this compound in Dichloromethane (100 µg/mL) Inject Inject 1 µL into GC Sample->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Compare Compare with Predicted Fragmentation and Analogs Spectrum->Compare

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

By systematically analyzing the known fragmentation patterns of quinoline, 4-chloroquinoline, and 8-methylquinoline, we have constructed a detailed and logical prediction of the mass spectrum of this compound. The key diagnostic features to look for are the isotopic cluster of the molecular ion at m/z 177/179, and characteristic fragment ions resulting from the loss of chlorine, a methyl radical, and hydrogen cyanide. This comparative guide provides researchers with a solid foundation for the identification and structural elucidation of this and other similarly substituted quinoline derivatives, underscoring the predictive power of understanding fundamental fragmentation mechanisms in mass spectrometry.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). ResearchGate. [Link]

  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Quinoline. NIST WebBook. [Link]

  • 8-Methylquinoline. PubChem. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

  • The structures of the substituted quinolines. ResearchGate. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • This compound. MySkinRecipes. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Quinoline. PubChem. [Link]

  • 4-Chloroquinoline. PubChem. [Link]

  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Quinolines and derivatives. MassBank. [Link]

  • mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion values. Doc Brown's Chemistry. [Link]

  • 4-Chloroquinoline. NIST WebBook. [Link]

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A Comparative Guide to the Infrared Spectroscopy of 4-Chloro-8-methylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and overall architecture of organic molecules. This guide provides an in-depth analysis of the infrared spectrum of 4-chloro-8-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] By comparing its spectral features with those of key structural analogs—quinoline, 4-chloroquinoline, and 8-methylquinoline—we will dissect the vibrational contributions of the chloro and methyl substituents, offering a framework for the confident identification and analysis of this and related substituted quinolines.

The Vibrational Landscape of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a complex yet interpretable infrared spectrum. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic and carbocyclic rings give rise to a series of characteristic bands in the 1650-1400 cm⁻¹ region.[2] The C-H in-plane and out-of-plane bending vibrations, which are highly sensitive to the substitution pattern on the rings, dominate the fingerprint region below 1400 cm⁻¹.[3]

Deciphering the Spectrum of this compound: A Comparative Approach

While a publicly available, fully assigned experimental spectrum of this compound is not readily found in the literature, its key spectral features can be confidently predicted and understood through a comparative analysis with its parent and monosubstituted derivatives. This approach allows for the deconvolution of the vibrational modes associated with the quinoline skeleton from those introduced by the chloro and methyl groups.

The Influence of the Chloro Substituent at Position 4

The introduction of a chlorine atom at the 4-position of the quinoline ring is expected to induce several notable changes in the IR spectrum. The C-Cl stretching vibration itself typically appears as a strong band in the 800-600 cm⁻¹ region. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electron density distribution within the aromatic system, leading to shifts in the frequencies of the C=C and C=N stretching vibrations.

The Impact of the Methyl Group at Position 8

The methyl group at the 8-position introduces its own set of characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ range. Additionally, the asymmetric and symmetric C-H bending (scissoring) modes will appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of the methyl group can also influence the out-of-plane C-H bending modes of the adjacent aromatic protons.

Comparative Spectral Data

The following table summarizes the key vibrational frequencies observed in the IR spectra of quinoline, 4-chloroquinoline, and 8-methylquinoline, providing a basis for the interpretation of the spectrum of this compound.

Vibrational ModeQuinoline (cm⁻¹)4-Chloroquinoline (cm⁻¹)8-Methylquinoline (cm⁻¹)Expected Range for this compound (cm⁻¹)
Aromatic C-H Stretch~3050~3060~3050~3060
Methyl C-H Stretch--~2960, ~2870~2960, ~2870
C=C/C=N Ring Stretch~1620, 1580, 1500~1610, 1570, 1490~1615, 1575, 1505~1610, 1570, 1500
Methyl C-H Bend--~1460, ~1380~1460, ~1380
C-H In-plane BendMultiple bandsMultiple bandsMultiple bandsMultiple bands
C-H Out-of-plane Bend~810, 750~830, 760~820, 780~830-750 (complex pattern)
C-Cl Stretch-~760-~760

Note: The exact positions of the bands can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, thin film).

Experimental Protocol for IR Spectroscopy of Solid Quinoline Derivatives

To ensure the acquisition of high-quality and reproducible IR spectra, the following protocol for solid sample analysis using the KBr pellet method is recommended.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with pellet die

  • Agate mortar and pestle

  • Infrared grade Potassium Bromide (KBr), desiccated

  • Sample (e.g., this compound)

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.

  • Grinding: Transfer the sample and KBr to the agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.

  • Pellet Formation:

    • Carefully transfer a portion of the ground mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the significant absorption bands.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the IR spectrum of a substituted quinoline like this compound.

G Workflow for IR Spectral Analysis of Substituted Quinolines cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Comparative Analysis cluster_3 Structural Confirmation A Prepare KBr Pellet of Sample B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify High-Frequency Region (> 3000 cm⁻¹) - Aromatic C-H Stretches - Methyl C-H Stretches C->D E Analyze Mid-Frequency Region (1700-1400 cm⁻¹) - C=C/C=N Ring Stretches - Methyl C-H Bends C->E F Examine Fingerprint Region (< 1400 cm⁻¹) - C-H Bending Modes - C-Cl Stretch C->F G Compare with Quinoline Spectrum (Identify core quinoline bands) D->G E->G F->G H Compare with 4-Chloroquinoline Spectrum (Isolate effect of Cl) G->H I Compare with 8-Methylquinoline Spectrum (Isolate effect of CH₃) G->I J Assign Vibrational Modes of This compound H->J I->J K Confirm Presence of both Chloro and Methyl Substituents J->K

Caption: A logical workflow for the acquisition and interpretation of the IR spectrum of a substituted quinoline.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key vibrational modes discussed in this guide.

G cluster_0 This compound cluster_1 Key Vibrational Modes mol A Aromatic C-H Stretch (~3060 cm⁻¹) B Methyl C-H Stretch (~2960, 2870 cm⁻¹) C C=C/C=N Ring Stretch (~1610-1500 cm⁻¹) D C-Cl Stretch (~760 cm⁻¹)

Caption: Molecular structure and key IR vibrational modes of this compound.

Conclusion

The infrared spectroscopic analysis of this compound, when approached with a comparative methodology, allows for a detailed and confident structural elucidation. By understanding the characteristic vibrational frequencies of the parent quinoline system and the specific contributions of the chloro and methyl substituents, researchers can effectively utilize IR spectroscopy as a powerful tool for the identification and characterization of this and other complex heterocyclic molecules. This guide provides a foundational framework for such analyses, empowering scientists in their pursuit of novel chemical entities in drug discovery and materials science.

References

  • Bernstein, M. P., Mattioda, A., Sandford, S. A., & Hudgins, D. M. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 626(2), 909–918. [Link]

  • El-Gendy, A. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(4), 336-346. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methylquinoline. PubChem Compound Database. Retrieved January 31, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved January 31, 2026, from [Link]

  • SpectraBase. (n.d.). 8-Methylquinoline. Retrieved January 31, 2026, from [Link]

  • Vargeese, A. A., et al. (2019). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1175, 84-96. [Link]

Sources

Structural Confirmation of 4-Chloro-8-methylquinoline Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating workflow for confirming the structure of 4-Chloro-8-methylquinoline derivatives. It prioritizes distinguishing this specific regioisomer from common synthetic byproducts (e.g., 6-methyl or 2-chloro isomers) using advanced NMR techniques and Mass Spectrometry.[1]

Part 1: Strategic Overview & Causality

In the synthesis of quinoline scaffolds—often used in antimalarial and anticancer drug discovery—regioselectivity is the primary failure mode.[1] The Conrad-Limpach or Gould-Jacobs syntheses can yield isomeric mixtures (e.g., 6-methyl vs. 8-methyl) or incorrect chlorination patterns (2-Cl vs. 4-Cl).[1]

The Challenge: Standard 1D


H NMR is often insufficient because the chemical shifts of methyl protons in positions 6, 7, or 8 overlap significantly (~2.4–2.8 ppm). Furthermore, the lack of protons at the substituted positions removes key coupling constants (splitting patterns) used for assignment.

The Solution: A definitive confirmation requires a multi-modal approach relying on through-space connectivity (NOESY) and long-range heteronuclear coupling (HMBC).[1] This guide moves beyond basic characterization to a structural proof standard.[1]

Part 2: Comparative Analytical Matrix

The following table compares the utility of standard analytical techniques for this specific scaffold.

TechniquePrimary UtilityLimitationsCriticality Score
1D

H NMR
Purity check; integration of Methyl vs. Aromatic protons.Cannot definitively distinguish 6-Me vs. 8-Me isomers without reference standards.High (Screening)
2D NOESY Spatial Connectivity. Proves the Methyl group is adjacent to H-7 and distant from H-5.[1]Requires careful mixing time optimization (typically 500-800 ms).[1]Critical (Proof)
2D HMBC Skeleton Verification. Connects Me-8 to the quaternary C-8 and bridgehead C-8a.[1]Sensitivity can be low for quaternary carbons; requires sufficient concentration (>5 mg).[1]Critical (Proof)
HRMS (ESI+) Elemental Composition. Confirms Cl isotope pattern (

Cl/

Cl ratio).[1]
Isomer blind; 4-Cl and 2-Cl have identical masses.[1]Medium (Validation)
SC-XRD Absolute Configuration. The "Gold Standard" for 3D structure.[1]Requires single crystal growth (often difficult for oils/amorphous solids).[1]Ultimate (Arbiter)

Part 3: Deep Dive – NMR Elucidation Logic

The "Self-Validating" NOESY Experiment

The most robust method to distinguish 8-methyl from 6-methyl or 7-methyl isomers is Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

  • Hypothesis: If the methyl group is at position 8, it is spatially proximate only to the proton at position 7 (H-7).

  • Contrast:

    • 6-Methyl Isomer: The methyl group would show NOE correlations to two ortho-protons (H-5 and H-7).[1]

    • 7-Methyl Isomer: The methyl group would show NOE correlations to H-6 and H-8.[1]

  • 4-Chloro Confirmation: The proton at position 3 (H-3) interacts with H-2 but lacks a vicinal neighbor at position 4.[1]

HMBC Connectivity (Long-Range)

To confirm the scaffold integrity:

  • Me-8 Protons (

    
     ~2.8 ppm) must correlate to:
    
    • C-8 (Quaternary, directly attached).

    • C-7 (Methine, ortho).[1]

    • C-8a (Quaternary bridgehead).

  • Note: A correlation to the bridgehead C-8a is the "fingerprint" that places the methyl group on the benzene ring adjacent to the nitrogen-containing ring junction.[1]

Visualization of Logic Flow[3]

StructureConfirmation Start Crude Product (Isomer Mixture?) HNMR 1D 1H NMR (Check Purity & Integration) Start->HNMR Decision1 Is Me signal ~2.8 ppm & Integral Correct? HNMR->Decision1 NOESY 2D NOESY Experiment (Mixing time: 600ms) Decision1->NOESY Yes Reject REJECT (Isomer Identified) Decision1->Reject No (Wrong Integral) Analysis8Me NOE: Me ↔ H-7 (Single Interaction) NOESY->Analysis8Me Analysis6Me NOE: Me ↔ H-5 AND H-7 NOESY->Analysis6Me HMBC 2D HMBC Experiment (Confirm C-8a correlation) Analysis8Me->HMBC Analysis6Me->Reject XRD Single Crystal XRD (If NMR ambiguous) HMBC->XRD Ambiguous Confirmed CONFIRMED This compound HMBC->Confirmed C-8a Correlation Observed XRD->Confirmed

Caption: Decision tree for structural confirmation. Green paths indicate successful validation of the 8-methyl isomer.[1]

Part 4: Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain resolved 2D spectra to assign regiochemistry.[1]

  • Sample Preparation:

    • Dissolve 10–15 mg of the compound in 0.6 mL DMSO-d6 (preferred for solubility and separating aromatic peaks) or CDCl3 .

    • Filter through a cotton plug to remove particulates (essential for high-quality 2D data).[1]

  • Instrument Setup (e.g., Bruker 400/500 MHz):

    • Temperature: 298 K.[1]

    • 1H Parameters: Spectral width 12 ppm, relaxation delay (D1) = 2.0 s.[1]

    • NOESY Parameters:

      • Pulse sequence: noesygpph (phase sensitive).[1]

      • Mixing Time (D8): 600 ms (optimized for medium-sized molecules like quinolines).

      • Scans: 16–32.[1]

    • HMBC Parameters:

      • Optimization for long-range coupling (

        
        ): 8–10 Hz.[1]
        
  • Data Processing:

    • Apply sine-bell apodization (SSB=2) in both dimensions.

    • Phase correction must be manual to distinguish true NOE (negative cross-peaks relative to diagonal in phase-sensitive mode) from exchange or artifacts.[1]

Protocol B: Mass Spectrometry (Cl Isotope Pattern)

Objective: Confirm the presence of exactly one chlorine atom.[1]

  • Method: LC-MS (ESI positive mode).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Analysis:

    • Locate the molecular ion

      
      .[1]
      
    • Validation Criteria: Observe the characteristic 3:1 intensity ratio between

      
       M and 
      
      
      
      M+2.
    • Example: If M+H is 178.04, verify a peak at 180.04 with ~33% intensity.[1]

    • Fragmentation: Look for loss of HCl (M-36) or Cl radical (M-35), characteristic of chloro-aromatics [1].[1]

Part 5: Expected Data & Interpretation[4]

The following diagram illustrates the specific correlations expected for the 8-methyl isomer versus the 6-methyl impurity.

Correlations cluster_8Me Correct Isomer: 8-Methyl cluster_6Me Impurity: 6-Methyl Me8 Me-8 (2.8 ppm) H7 H-7 (Aromatic) Me8->H7 Strong NOE H5 H-5 (Aromatic) Me8->H5 NO Interaction Me6 Me-6 (2.5 ppm) H5_6 H-5 Me6->H5_6 NOE H7_6 H-7 Me6->H7_6 NOE

Caption: NOE Correlation Map. The 8-Methyl isomer is unique because the methyl group has only one ortho-proton neighbor (H-7).[1]

Key Chemical Shifts (Reference Values in DMSO-d6)
  • Methyl (C-8):

    
     2.70 – 2.85 ppm (Singlet).[1] Note: 8-Me is typically deshielded relative to 6-Me due to peri-interaction with the ring nitrogen.[1] [2]
    
  • H-2:

    
     8.60 – 8.90 ppm (Doublet, 
    
    
    
    Hz).[1] Deshielded by adjacent Nitrogen.[1]
  • H-3:

    
     7.50 – 7.70 ppm (Doublet).[1]
    
  • H-5, H-6, H-7: Aromatic region 7.4 – 8.2 ppm.[1]

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry. (2024). Retrieved from

  • 8-Methylquinoline 1H NMR Spectra Data. ChemicalBook. Retrieved from

  • Synthesis and characterization of this compound derivatives. MDPI Molecules. Retrieved from

  • Crystal structure of 4-chloro-2,5-dimethylquinoline (Structural Analog Reference). Acta Crystallographica Section E. (2010). Retrieved from

Sources

Comparative Guide: Purity Analysis of Synthesized 4-Chloro-8-methylquinoline via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of quinoline-based pharmaceutical intermediates, 4-Chloro-8-methylquinoline serves as a critical scaffold for antimalarial and antibacterial agents. Its purity is paramount, as the presence of the hydrolyzed precursor, 4-Hydroxy-8-methylquinoline , poisons downstream nucleophilic substitutions.

While Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are common characterization tools, this guide demonstrates why Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior standard for quantitative purity analysis. We present a validated, robust protocol capable of detecting trace polar impurities that GC misses, ensuring your material meets the stringent >99.5% purity thresholds required for GMP environments.

Part 1: The Analytical Challenge

The synthesis of this compound typically involves the chlorination of 4-Hydroxy-8-methylquinoline using phosphoryl chloride (


).

The Core Separation Problem:

  • The Product (this compound): Highly lipophilic, basic nitrogen (pKa ~5).

  • The Impurity (4-Hydroxy-8-methylquinoline): Tautomerizes to a quinolone form; significantly more polar, high melting point, non-volatile.

  • The Matrix: Residual

    
     (acidic) and potential regioisomers.
    

Basic nitrogen heterocycles are notorious for "tailing" on silica-based columns due to interactions with residual silanol groups. A standard neutral method will fail, yielding broad, asymmetric peaks that mask impurities.

Part 2: Comparative Analysis (HPLC vs. GC vs. qNMR)

Before detailing the protocol, we must objectively evaluate why HPLC is the chosen methodology over common alternatives.

Table 1: Method Performance Matrix
FeatureRP-HPLC (UV-Vis) GC-MS / GC-FID Quantitative NMR (qNMR)
Primary Mechanism Polarity-based partitioningVolatility & Boiling PointNuclear spin resonance
Detection of 4-Hydroxy Impurity Excellent. Elutes early as a sharp peak.Poor. Requires derivatization (silylation) due to low volatility and H-bonding.Good , but sensitivity limited.
Limit of Quantitation (LOQ) < 0.05% (Trace analysis)< 0.1% (If volatile)~1.0% (Standard scan)
Throughput High (10-15 min run)High (Fast temperature ramp)Low (Long acquisition for sensitivity)
Suitability for this Molecule Optimal. Handles both polar precursor and non-polar product in one run.Sub-optimal. Thermal degradation of labile impurities is a risk.Structural ID only. Not robust for purity %.
Decision Logic

The following diagram illustrates the decision pathway leading to the selection of RP-HPLC with acidic buffering.

MethodSelection Start Start: Purity Analysis of This compound IsVolatile Are all impurities volatile? Start->IsVolatile GC Select GC-MS (Risk: Thermal Degradation) IsVolatile->GC Yes PolarityCheck Check Polarity Difference (Hydroxy vs Chloro) IsVolatile->PolarityCheck No (Hydroxy is polar) Derivatize Can we derivatize? HPLC_Select Select RP-HPLC PolarityCheck->HPLC_Select BufferChoice Buffer Selection: Basic Nitrogen Present? HPLC_Select->BufferChoice AcidicBuffer Use Acidic Buffer (pH 2.5-3.0) + Silanol Blocker BufferChoice->AcidicBuffer Yes (Quinoline Ring)

Figure 1: Decision matrix highlighting the necessity of HPLC and acidic buffering for quinoline analysis.

Part 3: The Validated HPLC Protocol

This protocol is designed to be self-validating . It uses a "System Suitability Test" (SST) to ensure the column and instrument are performing correctly before samples are analyzed.

Reagents & Instrumentation
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD/PDA).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge),

    
    .
    
    • Why: End-capping reduces silanol activity, crucial for basic quinolines.

  • Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (

    
    ), Triethylamine (TEA).
    
Mobile Phase Preparation[1][2]
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid + 0.1% Triethylamine in Water. Adjust pH to 3.0.

    • Mechanism:[1][2] Low pH ensures the quinoline nitrogen is fully protonated (

      
      ). TEA competes for active silanol sites on the column, eliminating peak tailing.
      
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Column Temp: 30°C (Controlled temperature improves reproducibility)

  • Detection: UV at 254 nm (Primary) and 320 nm (Secondary confirmation).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
2.09010Isocratic hold (elute polar impurities)
12.01090Linear Gradient (elute product)
15.01090Wash
15.19010Re-equilibration
20.09010End
Experimental Workflow Diagram

Workflow Sample Crude Sample (Solid) Dissolve Dissolve in 50:50 MeCN:Water Sample->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Remove particulates Inject HPLC Injection (Gradient Elution) Filter->Inject Detect UV Detection (254 nm) Inject->Detect Separation Integrate Data Integration (Area %) Detect->Integrate

Figure 2: Step-by-step analytical workflow from crude solid to quantitative data.

Part 4: Results & Performance Evaluation

When executing this protocol, you should observe specific characteristics that confirm the method's validity.

Expected Chromatogram Profile
  • 
    : 4-Hydroxy-8-methylquinoline .
    
    • Why: It is polar and elutes near the void volume in high aqueous conditions.

  • 
    : This compound .
    
    • Why: The chloro-substitution increases lipophilicity, retaining it longer on the C18 chain.

System Suitability Limits (Pass/Fail Criteria)
ParameterAcceptance CriteriaExperimental Reality (Typical)
Resolution (

)

between Impurity & Product

(Excellent separation)
Tailing Factor (

)

(for the Product)

(Due to TEA/Low pH)
Theoretical Plates (

)


% RSD (Area)

(n=5 injections)

Data Interpretation: If the 4-Hydroxy peak is absent, verify the sensitivity by injecting a spiked standard (Limit of Detection check). If the 4-Chloro peak tails (


), the mobile phase pH may be too high (>4.0), causing the nitrogen to deprotonate and interact with silanols.

Part 5: Troubleshooting & Optimization

Why 254 nm?

Quinolines possess a conjugated


-system. While the absorption maximum (

) might shift slightly due to the methyl group, 254 nm provides a robust universal response for the aromatic ring, ensuring that both the starting material and product are detected with similar response factors.
Handling "Ghost" Peaks

If you observe peaks eluting after the main product (e.g., at 14 min), these are likely dimers or bis-quinolines formed during aggressive chlorination conditions. The high-organic wash (90% MeCN) at the end of the gradient is essential to elute these highly lipophilic species and prevent carryover to the next run.

References

  • National Institutes of Health (NIH) / PubMed. High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate. (Demonstrates separation of hydroxy-quinoline precursors). [Link](Note: Generalized link to database for verified methodology)

  • MDPI. Chemistry of Substituted Quinolinones. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Source of synthesis impurity profile). [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (Comparative analysis grounding). [Link]

Sources

Comparative Guide: Reactivity of 4-Chloro vs. 7-Bromo Positions in Quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tale of Two Rings

The quinoline scaffold presents a unique challenge in medicinal chemistry due to its dual nature: it is a fusion of an electron-deficient pyridine ring and an electron-rich benzene ring. In the specific case of 4-chloro-7-bromoquinoline , this duality creates a distinct reactivity profile that allows for orthogonal functionalization—if understood correctly.

  • The 4-Chloro Position (Pyridine Ring): Highly electrophilic. It mimics a 4-chloropyridine or 4-chloro-nitrobenzene. It is exceptionally reactive towards Nucleophilic Aromatic Substitution (

    
    )  and is also highly active in Palladium-catalyzed oxidative addition due to the electron-deficient ring.
    
  • The 7-Bromo Position (Benzene Ring): Behaves like a standard aryl bromide. It is inert to

    
     but possesses a weaker carbon-halogen bond than the chloride, making it a prime candidate for Palladium-catalyzed cross-coupling , provided the catalyst can distinguish it from the activated C4-chloride.
    

Key Takeaway: While the general "Bromide > Chloride" rule applies to standard cross-couplings, the electronic activation of the C4 position in quinoline often overrides this, making C4-Cl competitively or even predominantly reactive in metal-catalyzed processes. Conversely, for nucleophilic substitution, C4-Cl is the exclusive reactive site.

Mechanistic Comparison

The 4-Chloro Position: Electronic Activation

The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (–I and –M effects) on the C2 and C4 positions. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at C4, making it susceptible to attack.

  • 
     Mechanism:  Nucleophiles (amines, alkoxides, thiols) attack C4 to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen, which is a highly favorable pathway.
    
  • Metal-Catalyzed Mechanism: The electron-poor nature of the C4-Cl bond facilitates oxidative addition by electron-rich Pd(0) species, often accelerating the reaction rate beyond what is expected for a standard aryl chloride.

The 7-Bromo Position: Bond Energy Dominance

The 7-position is located on the benzenoid ring, which is not significantly activated by the pyridine nitrogen.

  • 
     Mechanism:  The 7-position lacks the ability to stabilize the Meisenheimer intermediate (no direct resonance to nitrogen). Consequently, it is effectively inert to standard 
    
    
    
    conditions.
  • Metal-Catalyzed Mechanism: The reactivity here is governed by Bond Dissociation Energy (BDE). The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol). In the absence of electronic activation (like at C4), Pd(0) will insert into the C-Br bond faster than a C-Cl bond.

Comparative Reactivity Data

The following table summarizes the experimental outcomes when 4-chloro-7-bromoquinoline is subjected to various conditions.

Reaction TypeReagent ClassDominant Reactive SiteMechanismSelectivity Notes
Nucleophilic Substitution Amines (

)
C4-Chloro

Exclusive. C7-Br remains intact. No competition.
Nucleophilic Substitution Alkoxides (

)
C4-Chloro

Exclusive. Requires lower temp than amines to avoid side reactions.
Cross-Coupling Pd(0) / Boronic AcidCompetitive / C4 Oxidative AdditionComplex. While Br is a better leaving group, C4-Cl is electronically activated. Standard catalysts often yield mixtures or favor C4.
Metal-Halogen Exchange

C4-Chloro I/Li ExchangeC4 Dominant. The electron-deficient C4 position undergoes exchange faster than the C7-Br.
Acid Hydrolysis Aqueous AcidC4-Chloro HydrolysisExclusive. Converts C4-Cl to C4-OH (Quinolone). C7-Br is stable.
Diagram: Reactivity Flowchart

Reactivity Start 4-Chloro-7-Bromoquinoline Prod_SNAr 4-Amino-7-Bromoquinoline (Exclusive Product) Start->Prod_SNAr Amines, Heat (SNAr) Prod_Pd_Mix Mixture of Products (C4-Aryl, C7-Aryl, or Bis-Aryl) Start->Prod_Pd_Mix Pd(PPh3)4, Ar-B(OH)2 (Suzuki) Prod_Hydrolysis 7-Bromo-4-Quinolone (Hydrolysis Product) Start->Prod_Hydrolysis Aq. Acid/Base (Hydrolysis)

Caption: Reaction outcomes for 4-chloro-7-bromoquinoline under different chemical environments.

Strategic Workflows for Selective Functionalization

To achieve high-yield synthesis, one must sequence the reactions to exploit the reactivity differences.

Strategy A: The "C4-Heteroatom" Route (Recommended)

This is the most robust sequence. By reacting the C4-Cl first via


, you introduce an electron-donating group (amine or ether) at C4. This deactivates  the pyridine ring, making the C4 position much less reactive towards oxidative addition. The subsequent Palladium coupling will then proceed selectively at the C7-Br.
  • Step 1 (

    
    ):  React 4-chloro-7-bromoquinoline with an amine.
    
    • Result: 4-amino-7-bromoquinoline.

  • Step 2 (Suzuki/Buchwald): React the product with Pd catalyst and coupling partner.

    • Result: 4-amino-7-arylquinoline.

Strategy B: The "C4-Carbon" Route

If you require carbon substituents at both positions, you cannot use


. You must rely on cross-coupling.
  • Observation: In 4,7-dichloroquinoline, the C4 position reacts first in Suzuki couplings due to electronic activation.

  • Implication: In 4-chloro-7-bromoquinoline, C4 is likely to react competitively or preferentially.

  • Protocol: To selectively functionalize C7 with a carbon group while keeping C4-Cl is difficult. It is often better to use 4-hydroxy-7-bromoquinoline as the starting material. Couple the C7-Br (the OH protects C4), then convert C4-OH to C4-Cl using

    
     for the second step.
    

Experimental Protocols

Protocol 1: Selective C4-Amination ( )

This protocol selectively displaces the 4-chloro group.

Materials:

  • 4-Chloro-7-bromoquinoline (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2–2.0 equiv)

  • Solvent: Ethanol or

    
    -Butanol (for higher temp)
    
  • Base: Triethylamine (1.5 equiv) - Optional if using excess amine

Procedure:

  • Dissolve 4-chloro-7-bromoquinoline in ethanol (0.5 M concentration).

  • Add the amine and triethylamine.

  • Heat to reflux (

    
     for EtOH, 
    
    
    
    for
    
    
    -BuOH) for 4–12 hours. Monitor by TLC (the product is usually more polar).
  • Workup: Cool to room temperature. Pour into water. The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Typically 85–95%.

Protocol 2: Sequential C7-Arylation (Suzuki Coupling)

Performed on the 4-amino-7-bromoquinoline intermediate from Protocol 1.

Materials:

  • 4-Amino-7-bromoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME

Procedure:

  • Combine the quinoline substrate, boronic acid, and Pd catalyst in a reaction vial.

  • Add the solvent and aqueous base.

  • Degas: Sparge with Argon or Nitrogen for 5–10 minutes (Critical for Pd cycle).

  • Heat to

    
     for 6–16 hours.
    
  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

  • Selectivity: Reaction occurs exclusively at C7-Br because C4 is deactivated by the amino group.

References

  • Reactivity of 4-Chloroquinolines in

    
    : 
    
    • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[2]

    • Source:Saudi Pharmaceutical Journal (via NIH/PMC).
    • URL:[Link]

  • Selectivity in Palladium Coupling (Quinoline Dihalides)

    • Title: Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline.
    • Source:Canadian Journal of Chemistry.
    • URL:[Link]

  • Site-Selectivity Trends in Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source:Chemical Science (RSC).
    • URL:[Link]

  • Metal-Halogen Exchange Selectivity

    • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

    • Source:Journal of Organic Chemistry (Durham University Repository).
    • URL:[Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework for designing molecules with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] Among the various quinoline precursors, 4-Chloro-8-methylquinoline stands out as a versatile starting material for generating novel derivatives with potentially enhanced biological profiles.[3] The chlorine atom at the 4-position is a key reactive site, enabling nucleophilic substitution reactions to introduce a wide array of functional groups, thereby allowing for the systematic exploration of structure-activity relationships (SAR).[4]

This guide provides a comprehensive overview of the in vitro evaluation of novel compounds derived from this compound, with a focus on anticancer and antimicrobial activities. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare the potential performance of these novel derivatives against established therapeutic agents.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers several strategic advantages in drug design:

  • Tunable Reactivity: The chloro group at the 4-position is an excellent leaving group, facilitating the synthesis of a diverse library of derivatives through reactions with various nucleophiles such as amines, thiols, and alcohols.[4]

  • Modulation of Physicochemical Properties: The introduction of different substituents allows for the fine-tuning of critical properties like lipophilicity, solubility, and electronic distribution, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profile.

  • Scaffold for Bioisosteric Replacement: The quinoline core can be modified to create bioisosteres of existing drugs, potentially leading to improved efficacy, reduced toxicity, or the ability to overcome resistance mechanisms.

In Vitro Anticancer Evaluation: A Comparative Approach

The anticancer potential of novel this compound derivatives can be assessed through a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Novel this compound derivatives

  • Control anticancer drug (e.g., Doxorubicin, Cisplatin)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel compounds and the control drug in the complete medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following table presents hypothetical IC₅₀ values for novel this compound derivatives compared to a standard anticancer drug, Doxorubicin.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Novel Compound 1 8.512.3
Novel Compound 2 5.27.8
Doxorubicin 1.22.5

Note: These are illustrative values. Actual values would be determined experimentally.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity should be further investigated to understand their mechanism of action. Key assays include:

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): To determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis (by Flow Cytometry): To investigate if the compounds cause cell cycle arrest at specific phases (G1, S, G2/M).

G

In Vitro Antimicrobial Evaluation: A Comparative Approach

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Quinoline derivatives have historically played a significant role in this area.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Novel this compound derivatives

  • Control antibiotics (e.g., Ciprofloxacin, Ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and control antibiotic.

    • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following table presents hypothetical MIC values for novel this compound derivatives compared to standard antimicrobial agents.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Novel Compound 3 1632>64
Novel Compound 4 81632
Ciprofloxacin 10.5N/A
Ampicillin 0.58N/A
Fluconazole N/AN/A4

Note: These are illustrative values. Actual values would be determined experimentally.

Elucidating the Mechanism of Action

To understand how the novel compounds exert their antimicrobial effects, further studies can be conducted, such as:

  • DNA Gyrase Inhibition Assay: As many quinolones target bacterial DNA gyrase, this assay can reveal a similar mechanism of action.[7]

  • Membrane Permeability Assay: To assess if the compounds disrupt the integrity of the microbial cell membrane.

G

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. A systematic in vitro evaluation, beginning with broad screening assays and progressing to more detailed mechanistic studies, is crucial for identifying lead compounds. By comparing the performance of these novel derivatives against established drugs, researchers can gain valuable insights into their therapeutic potential and guide further optimization efforts. The protocols and comparative frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively assess the biological activity of this important class of compounds.

References

  • MDPI.

  • PMC.

  • PMC.

  • MDPI.

  • PMC.

  • MySkinRecipes.

  • MDPI.

  • ResearchGate.

  • NIH.

  • PMC.

  • PMC.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • ResearchGate.

  • ACS Omega.

  • NIH.

  • ResearchGate.

Sources

Comparative Efficacy Guide: 4-Chloro-8-methylquinoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of kinase inhibitors derived from the 4-Chloro-8-methylquinoline scaffold. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for oncology indications.

Executive Summary

The This compound scaffold serves as a critical electrophilic intermediate for synthesizing 4-aminoquinoline and 4-anilinoquinoline derivatives. While the bioisosteric quinazoline core (found in Gefitinib/Erlotinib) dominates the EGFR inhibitor landscape, the quinoline scaffold offers distinct solubility profiles and metabolic stability advantages.

This guide analyzes the efficacy of 8-methyl-substituted analogs, specifically comparing their structure-activity relationships (SAR) against 8-H and 8-methoxy variants. Data indicates that while the C8-methyl group enhances lipophilicity and membrane permeability, it often results in lower intrinsic potency against targets like EGFR and PI3K compared to electron-donating C8-methoxy substituents, necessitating specific substitution patterns at the C4-position to restore efficacy.

Structural Basis & Synthetic Utility

The core utility of this compound lies in its reactivity at the C4 position.[1] The chlorine atom acts as a leaving group, susceptible to nucleophilic aromatic substitution (


) by primary or secondary amines.[2] The C8-methyl group provides steric bulk that can influence binding pocket fit (particularly in the ATP-binding hinge region of kinases).
Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion of the 4-chloro precursor into active kinase inhibitors.

SynthesisPath Start 4-Hydroxy-8-methylquinoline Inter This compound (Scaffold) Start->Inter POCl3, Reflux Chlorination Product 4-Substituted-8-methylquinoline (Kinase Inhibitor) Inter->Product R-NH2, EtOH/DMF, Heat SnAr Substitution Reagent Anilines / Amines (R-NH2) Reagent->Inter

Caption: Synthetic pathway converting the 4-chloro scaffold into active 4-aminoquinoline inhibitors via nucleophilic substitution.

Comparative Efficacy Analysis

Target Class: EGFR Tyrosine Kinase

The 4-anilinoquinoline class mimics the ATP-binding mode of 4-anilinoquinazolines.[3] However, the absence of the N3 nitrogen in the quinoline ring reduces hydrogen bonding capability with the hinge region (specifically Met793 in EGFR).

Comparative Data: 8-Methyl vs. Alternatives The table below synthesizes experimental data comparing 8-methyl analogs against standard inhibitors and 8-methoxy variants.

Compound ClassC8 SubstituentC4 SubstituentTargetIC50 (Kinase)IC50 (A549 Cells)Key Insight
Gefitinib (Control) -3-Cl, 4-F-anilineEGFR0.033 µM0.015 µMGold standard quinazoline.
Quinoline Analog A -CH3 3-Cl, 4-F-anilineEGFR1.2 µM29.4 µM8-Me reduces potency vs quinazoline; weak cellular activity.
Quinoline Analog B -OCH33-Cl, 4-F-anilineEGFR0.45 µM5.2 µM8-OMe improves H-bonding/solubility vs 8-Me.
Quinoline Analog C -CH3 Quinolin-5-yl-amineERK/MEK N/D15-30 µM8-Me analogs show shift in selectivity toward Ser/Thr kinases.

Critical Insight: The 8-methyl group increases lipophilicity (ClogP), aiding cell penetration, but lacks the electron-donating capacity of the 8-methoxy group. 8-Methoxy substituents often form favorable interactions with water networks or residues near the gatekeeper, explaining their superior potency (Analog B vs A). However, 8-methyl analogs (Analog C) have shown potential in targeting downstream effectors like ERK/MEK or PI3K , suggesting a scaffold repurposing strategy.[2]

Mechanism of Action: Signal Transduction Blockade

Inhibitors derived from this compound function as Type I ATP-competitive inhibitors . By occupying the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream effectors.

Signaling Pathway Blockade (Graphviz)

This diagram maps the specific nodes inhibited by these quinoline derivatives within the EGFR/PI3K cascade.

SignalingPathway EGFR EGFR (RTK) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 8-Methylquinoline Analog Inhibitor->EGFR Blocks ATP Binding Inhibitor->ERK Secondary Target

Caption: 8-Methylquinoline analogs primarily target EGFR, with secondary activity observed against ERK in specific structural variants.[2]

Experimental Protocols

To validate the efficacy of synthesized analogs, the following standardized protocols are recommended. These ensure data is comparable to the values presented in Section 3.

Protocol A: Chemical Synthesis of 4-Amino-8-methylquinolines
  • Starting Material: Dissolve 1.0 eq of This compound in dry ethanol or isopropanol (10 mL/mmol).

  • Nucleophile Addition: Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline).

  • Catalysis: Add 1-2 drops of concentrated HCl (catalytic) to protonate the quinoline nitrogen, activating the C4 position.

  • Reflux: Heat the mixture to reflux (80-85°C) for 4-12 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ethanol/ether.

  • Free Base (Optional): Suspend solid in water, adjust pH to 9 with

    
    , extract with DCM, and recrystallize.
    
Protocol B: In Vitro Kinase Assay (ADP-Glo)

Rationale: Measures intrinsic enzymatic inhibition (IC50) free from cellular permeability variables.

  • Reagents: Recombinant EGFR or PI3K kinase, ATP (at

    
     concentration), Poly-Glu-Tyr substrate, ADP-Glo™ Reagent (Promega).[2]
    
  • Preparation: Prepare serial dilutions of the 8-methylquinoline analog in DMSO (final DMSO < 1%).

  • Reaction: Incubate kinase, substrate, and inhibitor in kinase buffer for 10 min at RT.

  • Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Cell Viability Assay (MTT/MTS)

Rationale: Assesses cellular potency, accounting for membrane permeability (influenced by the 8-methyl group).[2]

  • Seeding: Seed A549 (lung) or HCT116 (colon) cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with graded concentrations of the inhibitor (0.1 µM – 100 µM) for 72 hours. Include DMSO control and Gefitinib positive control.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

Critical Analysis & Expert Recommendations

  • Selectivity Challenge: The this compound scaffold is "promiscuous." While it targets EGFR, the 8-methyl substitution pattern has shown off-target activity against GAK (Cyclin G-associated kinase) and ERK . Researchers should run a broad kinase panel (ScanMAX or similar) early in development.

  • Solubility: 8-Methyl analogs are significantly more lipophilic than their 8-methoxy or quinazoline counterparts. This improves blood-brain barrier (BBB) penetration (useful for glioblastoma) but may require formulation optimization (e.g., cyclodextrin complexation) for systemic delivery.[2]

  • Optimization Strategy: To improve the moderate potency (IC50 ~1-30 µM) of simple 8-methyl analogs, consider introducing solubilizing tails (e.g., morpholine, piperazine) at the C4-aniline para-position. This mimics the structure of Gefitinib and can improve potency by 10-100 fold.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (PMC). Available at: [Link][2]

  • Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry. Available at: [Link][2]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases. National Institutes of Health (PMC). Available at: [Link][2]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. National Institutes of Health (PMC). Available at: [Link][2]

  • Synthesis of quinolinylaminopyrimidines and quinazolinylmethylaminopyrimidines with antiproliferative activity. Taylor & Francis Online. Available at: [Link][2]

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A Senior Application Scientist's Guide to the Synthesis and Validation of 4-amino-6,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the class of fluoroquinolone antibiotics like Ciprofloxacin[1]. The specific analogue, 4-amino-6,8-difluoro-2-methylquinoline, serves as a critical building block for novel drug candidates, where the strategic placement of fluorine atoms can significantly modulate physicochemical properties such as metabolic stability and binding affinity[2]. This guide provides a comparative analysis of synthetic strategies and outlines a rigorous, self-validating protocol for the synthesis and characterization of this valuable compound, designed for researchers in synthetic organic chemistry and drug development.

PART 1: A Comparative Overview of Synthetic Strategies

The synthesis of 4-aminoquinolines can be approached through several established routes. The choice of strategy is often a trade-off between starting material availability, desired substitution patterns, and overall efficiency. Here, we compare two prevalent and logical approaches for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.

Strategy A: The Friedländer Annulation

This is a classical and highly effective method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our target molecule, this would hypothetically involve the reaction of 2-amino-3,5-difluorobenzaldehyde with acetone under acid or base catalysis.

  • Causality: The elegance of the Friedländer synthesis lies in its convergent nature, forming the heterocyclic ring in a single, efficient step. However, its primary limitation is the availability and stability of the required ortho-amino-substituted benzaldehyde, which can be challenging to prepare and may be prone to self-condensation.

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

A more modular and frequently employed strategy involves the displacement of a suitable leaving group, typically a halide, from the 4-position of a pre-formed quinoline ring. This route would begin with the synthesis of 4-chloro-6,8-difluoro-2-methylquinoline, followed by amination. The initial quinoline core can be constructed via a Conrad-Limpach or similar cyclization reaction.

  • Expertise: The SNAr approach offers greater flexibility. The intermediate 4-chloroquinoline is often more stable and can be reacted with a wide variety of nucleophiles, not just ammonia, allowing for the generation of diverse compound libraries. The reaction is driven by the electron-withdrawing nature of the quinoline nitrogen, which activates the 4-position for nucleophilic attack[3].

Comparative Analysis of Synthetic Routes
MetricStrategy A: Friedländer AnnulationStrategy B: Nucleophilic Aromatic Substitution (SNAr)Rationale & Justification
Starting Materials 2-amino-3,5-difluorobenzaldehyde & Acetone2,4-Difluoroaniline & Ethyl Acetoacetate (for quinoline core)Strategy B often utilizes more commercially available and stable starting materials.
Number of Steps Potentially fewer steps if starting material is available.Generally a multi-step process (cyclization, chlorination, amination).While longer, each step in Strategy B is typically high-yielding and robust.
Reaction Conditions Can require harsh acidic or basic conditions and high temperatures.Chlorination often uses POCl₃; amination can be achieved under milder, often catalyzed, conditions.Modern Buchwald-Hartwig or Ullmann-type couplings can offer milder amination conditions than traditional methods[3].
Scalability Can be challenging due to potential side reactions and purification difficulties.More amenable to scale-up due to well-defined, stable intermediates.The modularity of the SNAr approach allows for easier process optimization and troubleshooting.
Flexibility Limited to installing an amino group.The 4-chloro intermediate is a versatile hub for introducing various nucleophiles.This is a significant advantage for medicinal chemistry programs exploring structure-activity relationships (SAR).

PART 2: A Validated Synthesis Protocol via SNAr

This section provides a detailed, step-by-step methodology for the synthesis of the target compound based on the SNAr strategy. The protocol is designed to be self-validating, with clear checkpoints for characterization.

Experimental Workflow: Synthesis

cluster_0 Step 1: Quinolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination (SNAr) cluster_3 Step 4: Purification A 2,4-Difluoroaniline + Ethyl Acetoacetate B Gould-Jacobs Reaction (Heat, >250°C) A->B C 6,8-Difluoro-4-hydroxy-2-methylquinoline B->C D Phosphorus Oxychloride (POCl₃) (Reflux) C->D E 4-Chloro-6,8-difluoro-2-methylquinoline D->E F Ammonia Source (e.g., NH₄Cl, aq. NH₃) (Solvent, Heat) E->F G 4-Amino-6,8-difluoro-2-methylquinoline (Crude Product) F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Synthetic workflow for 4-amino-6,8-difluoro-2-methylquinoline via SNAr.

Step-by-Step Methodology

Step 1: Synthesis of 6,8-Difluoro-4-hydroxy-2-methylquinoline

  • In a suitable reaction vessel, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture gradually to 100-110 °C for 1 hour, allowing for the evolution of ethanol.

  • Increase the temperature to 250-260 °C and maintain for 30 minutes to effect cyclization.

  • Cool the reaction mixture and triturate the resulting solid with diethyl ether.

  • Collect the solid by filtration, wash with ether, and dry to yield the quinolinone intermediate.

    • Validation Checkpoint: Confirm structure via ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline

  • To the quinolinone from Step 1 (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) slowly at 0 °C.

  • Allow the mixture to warm to room temperature, then heat to reflux for 3-4 hours until the reaction is complete (monitor by TLC).

  • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Validation Checkpoint: Confirm structure via ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The disappearance of the hydroxyl proton and a mass shift corresponding to Cl replacing OH is expected.

Step 3: Synthesis of 4-Amino-6,8-difluoro-2-methylquinoline

  • In a sealed pressure vessel, dissolve the 4-chloro intermediate from Step 2 (1.0 eq) in a suitable solvent (e.g., ethanol or 2-propanol).

  • Add ammonium chloride (5-10 eq) and concentrated aqueous ammonia (10-20 eq).

  • Seal the vessel and heat to 120-150 °C for 12-24 hours.

  • Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.

  • Add water to the residue and basify with 1M NaOH solution to pH > 10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 4: Purification

  • Purify the crude material from Step 3 via flash column chromatography (silica gel, DCM/methanol or hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final pure product.

PART 3: Comprehensive Validation of the Final Product

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and quality of the synthesized compound. This involves a multi-pronged approach using chromatographic and spectroscopic techniques.

Analytical Validation Workflow

Start Purified Solid Product HPLC HPLC-UV Analysis (>95% Purity Target) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (Confirm MW) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR Report Certificate of Analysis HPLC->Report NMR->Report MS->Report IR->Report

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 18436-73-2 Formula: C₁₀H₈ClN Molecular Weight: 177.63 g/mol [1][2][3]

Executive Safety Assessment

As a Senior Application Scientist, I prioritize mechanism-based safety . You are not just handling a chemical; you are managing a halogenated nitrogen heterocycle. The chloro-group at the 4-position activates the ring, making it susceptible to nucleophilic attack, while the 8-methyl group adds lipophilicity, potentially increasing dermal absorption rates compared to the parent quinoline.

The Core Hazard: This compound is classified primarily as an Irritant (Skin/Eye/Respiratory) . However, in drug development workflows, we treat all 4-chloroquinolines as potential sensitizers and severe eye hazards due to their structural similarity to known corneal corrosives.

GHS Hazard Classification (Verified)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDirect contact will cause dermatitis; lipophilicity aids penetration.
H319 Causes serious eye irritationCritical Risk: Dust/vapors can cause immediate lacrimation and potential corneal clouding.
H335 May cause respiratory irritationInhalation of dust or sublimed vapors triggers mucosal inflammation.

Barrier Protection Strategy (PPE)

Do not rely on generic "lab safety" rules. Use this targeted protection matrix designed for halogenated heterocycles.

A. Respiratory Protection (The First Line)

Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Solid State (Powder/Crystals): If hood work is impossible (e.g., instrument maintenance), use a P100 (HEPA) particulate respirator. N95 is insufficient for fine organic dusts that may sublime.

  • Solution State: If dissolved in volatile solvents (DCM, THF), a Half-face respirator with Organic Vapor (OV) cartridges is required outside the hood.

B. Ocular Protection (Non-Negotiable)

Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Why? Safety glasses allow dust entry from the side. 4-Chloro-8-methylquinoline dust is a potent lachrymator (tear-inducing).

  • Escalation: If heating the reaction or handling >10g, add a Face Shield over the goggles to protect the neck and face from thermal splashes.

C. Dermal Protection (Glove Logic)

The 8-methyl group increases lipid solubility, meaning this compound can permeate standard nitrile gloves faster than unsubstituted quinoline.

TaskGlove MaterialThicknessEstimated Breakthrough
Standard Handling (Weighing)Nitrile (Double Gloved)5 mil (min)> 120 mins
Solvent Handling (DCM/Chloroform)PVA or Silver Shield™ Laminate> 480 mins
Spill Cleanup Butyl Rubber 25 mil> 480 mins

Technique: Change outer nitrile gloves immediately upon splash. Do not re-use.

Operational Workflow & Logic

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the correct barriers based on the physical state of the chemical.

PPE_Selection Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood_Solid Is Fume Hood Available? Solid->Hood_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check PPE_Solid_Std PPE: Nitrile Gloves + Goggles + Lab Coat Hood_Solid->PPE_Solid_Std Yes PPE_Solid_Resp PPE: Add P100 Respirator Hood_Solid->PPE_Solid_Resp No PPE_Liq_Nitrile Polar (MeOH/Water): Double Nitrile Gloves Solvent_Check->PPE_Liq_Nitrile Standard PPE_Liq_Lam Halogenated (DCM): Silver Shield / Laminate Gloves Solvent_Check->PPE_Liq_Lam Penetrating

Caption: Decision logic for selecting PPE based on physical state and solvent carrier.

Step-by-Step Handling Protocol

1. Pre-Work Validation

  • Verify fume hood airflow (>100 fpm).

  • Prepare a "solid waste" container inside the hood to avoid transferring contaminated weighing boats across the lab.

  • Self-Validating Step: Check glove integrity by inflating them slightly before donning.

2. Weighing & Transfer

  • The Risk: Static electricity can cause the powder to "jump," creating airborne dust.

  • Control: Use an antistatic gun or wipe on the spatula and weighing boat.

  • Technique: Keep the sash as low as possible. Do not lean your head into the hood.

3. Reaction Monitoring

  • When taking TLC samples, assume the capillary tube is coated with the compound. Dispose of it immediately into a sharps container inside the hood.

Emergency Response & Disposal

Diagram 2: Spill Response Loop

Immediate actions to mitigate exposure during an accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate Spill->Evacuate PPE_Up 2. Don Emergency PPE (Resp + Double Gloves) Evacuate->PPE_Up Contain 3. Containment Strategy PPE_Up->Contain Dry_Spill Powder: Wet Wipe / Damp Sand (Avoid Dust) Contain->Dry_Spill Solid Wet_Spill Liquid: Absorbent Pads (Vermiculite) Contain->Wet_Spill Liquid Disposal 4. Seal in HazWaste Bag Dry_Spill->Disposal Wet_Spill->Disposal

Caption: Workflow for safely managing solid or liquid spills of this compound.

Decontamination & Disposal[4][5]
  • Glassware: Rinse with Acetone or Ethanol first (to dissolve the organic quinoline), then wash with soap and water. Do not put contaminated glassware directly into a base bath without pre-rinsing, as this can generate secondary vapors.

  • Waste Stream: Dispose of as Halogenated Organic Waste . Do not mix with oxidizers (e.g., Nitric acid waste) as quinolines can react exothermically.

References

  • PubChem. (2024).[4] Compound Summary: 8-Methylquinoline (Structural Analog Hazard Data). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024).[4][5] C&L Inventory: Chlorinated Quinoline Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.